Technical Documentation Center

Methyl 5,5-dimethyl-2,4-dioxohexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5,5-dimethyl-2,4-dioxohexanoate
  • CAS: 42957-17-5

Core Science & Biosynthesis

Foundational

Methyl 5,5-dimethyl-2,4-dioxohexanoate: Structural Dynamics and Synthetic Utility in Drug Discovery

Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5 ) represents a specialized class of -diketones known as acyl pyruvates . Structurally characterized by a 1,3-dicarbonyl core flanked by a methyl e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5 ) represents a specialized class of


-diketones known as acyl pyruvates . Structurally characterized by a 1,3-dicarbonyl core flanked by a methyl ester and a bulky tert-butyl group, this molecule serves as a critical "push-pull" scaffold in organic synthesis.

Its significance in drug development stems from three unique properties:

  • High Electrophilicity: The

    
    -keto ester moiety (positions 1,2) provides a highly reactive site for nucleophilic attack.
    
  • Chelation Capacity: The 1,3-dicarbonyl system forms stable six-membered chelate rings with bivalent metals (Mg²⁺, Mn²⁺), mimicking the pharmacophore of HIV integrase inhibitors.

  • Regioselective Cyclization: The steric bulk of the tert-butyl group directs regioselectivity during heterocyclic synthesis, making it indispensable for generating substituted pyrazoles and isoxazoles with high isomeric purity.

Structural Elucidation & Tautomeric Dynamics

Understanding the reactivity of methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH) requires a deep dive into its tautomeric equilibrium. Unlike simple ketones, MDDH exists primarily as an enol in solution, stabilized by intramolecular hydrogen bonding.

The Keto-Enol Equilibrium

In solution (e.g., CDCl₃), the molecule rapidly equilibrates between the diketo form and two possible enol forms. NMR studies of analogous acyl pyruvates confirm that the


-enol  (Enol B) is often thermodynamically preferred due to the conjugation of the double bond with the electron-withdrawing ester group and the steric pressure of the tert-butyl group.

Key Structural Features:

  • C1 (Ester): Electron-withdrawing, activates C2.

  • C2 (Ketone): Highly electrophilic

    
    -keto position.
    
  • C3 (Methylene): Acidic protons (

    
    ), site of enolization.
    
  • C4 (Ketone): Sterically shielded by the tert-butyl group.

  • C5/C6 (Tert-butyl): Provides lipophilicity and directs regiochemistry.

Visualization of Tautomerism

The following diagram illustrates the dynamic equilibrium and the stabilization of the enol form via a pseudo-six-membered ring.

Tautomerism Diketo Diketo Form (Reactive Electrophile) Enol Enol Form (Major) (Intramolecular H-Bond) Diketo->Enol  Tautomerization (Fast in CDCl3) Chelate Metal Chelate (Mg2+/Mn2+ Binding) Enol->Chelate  + Metal Ion (M2+)

Figure 1: Tautomeric equilibrium shifting toward the enol form, which facilitates metal chelation.

Synthetic Protocol: Claisen Condensation

The industrial and laboratory standard for synthesizing MDDH is the Claisen condensation of pinacolone (3,3-dimethyl-2-butanone) with dimethyl oxalate. This route is preferred for its atom economy and the availability of reagents.

Reaction Mechanism & Logic
  • Base Selection: Sodium methoxide (NaOMe) is used to match the ester group (methyl), preventing transesterification byproducts.

  • Stoichiometry: A slight excess of dimethyl oxalate is often used to drive the equilibrium and prevent self-condensation of pinacolone, although the cross-condensation is kinetically favored due to the higher electrophilicity of the oxalate.

  • Workup: The reaction produces the sodium enolate salt, which precipitates or remains dissolved depending on the solvent. Acidic workup is required to liberate the free 2,4-dioxo ester.

Step-by-Step Methodology
StepOperationCritical Parameter / Observation
1 Reagent Prep Dissolve Sodium Methoxide (1.1 eq) in anhydrous Methanol. Ensure environment is moisture-free (

atm).
2 Addition A Add Pinacolone (1.0 eq) dropwise at 0°C. Stir for 15 min to generate the kinetic enolate.
3 Addition B Add Dimethyl Oxalate (1.2 eq) slowly. Exothermic reaction; maintain temp < 10°C to minimize side reactions.
4 Reflux Warm to room temp, then reflux for 4–6 hours. Solution turns yellow/orange (formation of enolate).
5 Quench Cool to 0°C. Acidify with 1M HCl to pH 2–3. The enol form is less soluble in water and will separate.
6 Extraction Extract with EtOAc or DCM. Wash with brine. Dry over

.
7 Purification Recrystallize from Hexane/EtOAc or distill under high vacuum (bp ~110°C @ 1 mmHg) if oil persists.
Synthetic Pathway Diagram

Synthesis Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Base NaOMe / MeOH (0°C) Pinacolone->Base Oxalate Dimethyl Oxalate Oxalate->Base Intermediate Tetrahedral Intermediate Base->Intermediate  Claisen Condensation Enolate Sodium Enolate Salt (Precipitate) Intermediate->Enolate  Elimination of MeOH Acid HCl (aq) Workup Enolate->Acid Product Methyl 5,5-dimethyl- 2,4-dioxohexanoate Acid->Product  Protonation

Figure 2: Convergent synthesis of MDDH via Claisen condensation.

Applications in Drug Discovery[1]

Scaffold for Heterocyclic Synthesis

MDDH is a "privileged structure" for synthesizing pyrazoles and isoxazoles , which are ubiquitous in kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib analogs).

  • Regiocontrol: When reacting with hydrazines (

    
    ), the nucleophilic 
    
    
    
    typically attacks the C2 carbonyl (more electrophilic) or C4 (sterically hindered)?
    • Insight: The hydrazine terminal nitrogen (more nucleophilic) attacks the C2 ketone (adjacent to the ester) because it is the harder electrophile, while the internal nitrogen attacks C4. However, steric bulk at C5 (t-butyl) strongly disfavors attack at C4, directing the initial condensation almost exclusively to C2.

    • Result: High regioselectivity for 3-carboxylate-5-tert-butyl pyrazoles.

Bioisosterism and Metal Chelation

The


-diketo acid  motif is a validated pharmacophore for inhibiting enzymes that rely on bivalent metal cofactors.
  • Mechanism: The enolic oxygen and the adjacent carbonyl oxygens form a planar binding pocket for

    
     or 
    
    
    
    ions within enzyme active sites.
  • Target: This mechanism is central to HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . MDDH derivatives serve as precursors to these chelating cores.

Heterocycle Formation Workflow

Heterocycles cluster_products Heterocyclic Products MDDH MDDH (Scaffold) Pyrazole Pyrazole-3-carboxylate (Kinase Inhibitors) MDDH->Pyrazole + R-NHNH2 (Regioselective) Isoxazole Isoxazole-3-carboxylate (GABA Agonists) MDDH->Isoxazole + Hydroxylamine Hydrazine R-Hydrazine (Nucleophile)

Figure 3: Divergent synthesis of bioactive heterocycles from the MDDH core.

Analytical Characterization Data

For researchers validating synthesized material, the following data represents the standard profile for Methyl 5,5-dimethyl-2,4-dioxohexanoate.

PropertyValue / DescriptionNotes
Appearance Colorless to pale yellow oilSolidifies upon prolonged standing or high purity.
Molecular Weight 186.21 g/mol Formula:

¹H NMR (CDCl₃)

1.25 (s, 9H, t-Bu), 3.88 (s, 3H, OMe), 6.45 (s, 1H, =CH-)
Enol form dominates.[1] The methine proton at 6.45 ppm is characteristic.
¹³C NMR Carbonyl signals at ~162, 195, 200 ppmComplexity arises from tautomeric mixtures.
IR Spectrum 1735 cm⁻¹ (Ester), 1610-1640 cm⁻¹ (Enol H-bond)Broad OH stretch ~3000-3400 cm⁻¹ indicates enol.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOPoor solubility in water (acidic form).

References

  • ChemicalBook. (2023). Methyl 5,5-dimethyl-2,4-dioxohexanoate Properties and Safety. Link

  • PubChem. (2023). Compound Summary: Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS 42957-17-5).[2][3] National Library of Medicine. Link

  • Organic Syntheses. (1935).[4] General Procedure for Acyl Pyruvates (Analogous Protocol: 5,5-dimethyl-1,3-cyclohexanedione). Org. Synth. 15, 14. Link

  • Royal Society of Chemistry. (2012). Tautomerism in 1,3-dicarbonyls and their utility in heterocycle synthesis. RSC Advances. Link

  • BldPharm. (2023).[5] Product Specification: Methyl 5,5-dimethyl-2,4-dioxohexanoate. Link

Sources

Exploratory

A Comparative Analysis of Methyl 5,5-dimethyl-2,4-dioxohexanoate and Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Synthesis, Reactivity, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The β-keto ester functional group is a cornerstone of modern organic synthesis and medicinal chemistry, prized for its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The β-keto ester functional group is a cornerstone of modern organic synthesis and medicinal chemistry, prized for its versatile reactivity. This guide provides a detailed comparative analysis of two closely related β-keto esters: methyl 5,5-dimethyl-2,4-dioxohexanoate and ethyl 5,5-dimethyl-2,4-dioxohexanoate. We delve into their physicochemical properties, synthetic methodologies, and comparative reactivity profiles. Furthermore, we explore the critical role of the ester functionality—methyl versus ethyl—in the context of drug discovery, particularly concerning pharmacokinetics and prodrug strategies. This document serves as a technical resource for researchers, offering field-proven insights and detailed experimental protocols to aid in the strategic selection and application of these valuable synthetic intermediates.

Introduction to β-Dicarbonyl Compounds: The Synthetic Keystone

β-Keto esters are characterized by a ketone and an ester functional group separated by a single methylene carbon. This unique arrangement confers a remarkable degree of chemical versatility, making them invaluable building blocks in the synthesis of complex molecular architectures.[1][2] Their utility stems from several key features:

  • Acidity of the α-Hydrogen: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic and can be readily removed by a base. This generates a stabilized enolate, a potent nucleophile for forming new carbon-carbon bonds.[3]

  • Multiple Electrophilic Sites: The molecule contains two distinct electrophilic carbonyl carbons (one ketone, one ester), which can be selectively targeted by nucleophiles under appropriate conditions.[1]

  • Facile Decarboxylation: Upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid can readily undergo decarboxylation (loss of CO₂) to form a ketone, a reaction that is central to classic synthetic routes like the acetoacetic ester synthesis.[3]

These characteristics have established β-keto esters as essential precursors in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and agrochemicals, particularly in the construction of heterocyclic rings.[4][5][6]

Physicochemical Properties: A Comparative Analysis

The seemingly minor difference between a methyl and an ethyl ester group imparts distinct physical properties to the molecule. These differences can have significant practical implications for reaction setup, purification, and handling. The ethyl ester, with its additional carbon, generally exhibits a higher molecular weight and boiling point, making it slightly less volatile than its methyl counterpart.[2][7]

PropertyMethyl 5,5-dimethyl-2,4-dioxohexanoateEthyl 5,5-dimethyl-2,4-dioxohexanoate
CAS Number 42957-17-5[8][9]13395-36-3[10][11]
Molecular Formula C₉H₁₄O₄C₁₀H₁₆O₄[10]
Molecular Weight 186.21 g/mol 200.23 g/mol [11]
Appearance LiquidLiquid[10]
Boiling Point Not explicitly available68-70 °C[10]
IUPAC Name methyl 5,5-dimethyl-2,4-dioxohexanoateethyl 5,5-dimethyl-2,4-dioxohexanoate[10]

Synthesis and Reactivity

General Synthetic Routes: The Claisen Condensation

The most common and direct method for synthesizing β-keto esters like the title compounds is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a new carbon-carbon bond. For the synthesis of 5,5-dimethyl-2,4-dioxohexanoates, the reaction would occur between an appropriate oxalate ester and 3,3-dimethyl-2-butanone (pinacolone).

Causality Behind Experimental Choices: The choice of base is critical to prevent transesterification, an unwanted side reaction where the ester group is exchanged. To synthesize the methyl ester , sodium methoxide (NaOMe) is the base of choice. To synthesize the ethyl ester , sodium ethoxide (NaOEt) must be used.[2] Using a non-matching alkoxide base would result in a mixture of ester products, complicating purification and reducing the yield of the desired compound.

Claisen_Condensation cluster_reactants Reactants cluster_products Products ketone 3,3-Dimethyl-2-butanone (Pinacolone) reagents + ketone->reagents ester Dimethyl/Diethyl Oxalate base 1. NaOMe or NaOEt 2. H₃O⁺ Workup ester->base product Target β-Keto Ester (Methyl or Ethyl 5,5-dimethyl-2,4-dioxohexanoate) alkoxide Methanol / Ethanol reagents->ester base->product base->alkoxide

Diagram 1: General synthetic route via Claisen condensation.
Comparative Reactivity

While both esters undergo similar reactions, subtle differences in their reactivity can be exploited.

  • Steric Hindrance: The methyl group is sterically smaller than the ethyl group.[12] This can lead to slightly faster reaction rates in processes where the ester carbonyl is attacked by a bulky nucleophile, although for many applications, this difference is negligible.[2][7]

  • Hydrolysis Rates: The rate of base- or acid-catalyzed hydrolysis can differ between the two. Methyl esters sometimes hydrolyze slightly faster than ethyl esters under acidic conditions due to reduced steric bulk.[13] This has profound implications for drug design, as discussed in the next section.

  • Physical Properties in Reactions: The higher boiling point of the ethyl ester can be an advantage in reactions requiring elevated temperatures, as it reduces solvent loss.[2]

Both molecules are excellent precursors for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. The dicarbonyl system readily reacts with binucleophiles like hydrazines or hydroxylamines to form pyrazoles, isoxazoles, and other important scaffolds.[14]

Applications in Drug Development and Research

The Ester Group as a Prodrug Modulator

In drug development, it is often necessary to modify a biologically active molecule to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][16] An active carboxylic acid, for instance, may be poorly absorbed due to its high polarity. Converting it to an ester creates a "prodrug"—an inactive or less active precursor that is metabolized in vivo into the active parent drug.

The choice between a methyl and an ethyl ester is a key optimization strategy.[17] The rate at which ubiquitous esterase enzymes in the blood and liver cleave the ester bond can vary, directly impacting the pharmacokinetic profile of the drug.[7] A faster hydrolysis rate (often seen with methyl esters) leads to a quicker release of the active drug, while a slower rate (potentially with the bulkier ethyl ester) can result in a more sustained release and longer duration of action.

Prodrug_Activation Prodrug Ester Prodrug (e.g., Methyl/Ethyl Ester) - More Lipophilic - Better Membrane Permeability SystemicCirculation Systemic Circulation (Blood, Liver) Prodrug->SystemicCirculation Absorption ActiveDrug Active Drug (Carboxylic Acid) - Biologically Active - Binds to Target SystemicCirculation->ActiveDrug Metabolic Activation Enzymes Esterase Enzymes Enzymes->SystemicCirculation

Diagram 2: The role of esters in prodrug activation.
Application in Antibacterial Drug Discovery

β-Keto esters have been designed as antibacterial compounds, partly based on their structural similarity to bacterial quorum-sensing autoinducers like N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[18] By mimicking these signaling molecules, such compounds can potentially interfere with bacterial communication and virulence. Research has shown that β-keto ester derivatives can exhibit promising antimicrobial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[18] The specific ester group can influence the compound's ability to penetrate the bacterial cell wall and its interaction with target proteins.

Experimental Protocols

Protocol: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

This protocol is a representative procedure based on the Claisen condensation.[19] All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

  • Anhydrous Ethanol

  • Sodium metal

  • Diethyl oxalate

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (10% aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (sufficient to dissolve) in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Allow the reaction to proceed until all sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add an equal volume of anhydrous diethyl ether.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of diethyl oxalate (1.1 eq) and 3,3-dimethyl-2-butanone (1.0 eq). Add this mixture dropwise to the stirred, cooled sodium ethoxide solution over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will form.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 10% HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure ethyl 5,5-dimethyl-2,4-dioxohexanoate.

Diagram 3: Experimental workflow for synthesis.
Protocol: Spectroscopic Characterization

The identity and purity of the synthesized compounds must be confirmed through spectroscopic methods.

  • ¹H NMR Spectroscopy:

    • Methyl Ester: Expect a singlet around 3.7-3.9 ppm for the methoxy (-OCH₃) protons.

    • Ethyl Ester: Expect a quartet around 4.1-4.3 ppm (-OCH₂CH₃) and a triplet around 1.2-1.4 ppm (-OCH₂CH₃).

    • Common Signals: Both compounds will show a prominent singlet for the nine equivalent protons of the t-butyl group -(C(CH₃)₃) around 1.1-1.3 ppm and a singlet for the methylene (-CH₂-) protons between the carbonyls. The exact chemical shifts can vary depending on the solvent and the extent of enolization.[1][20]

  • ¹³C NMR Spectroscopy:

    • Expect signals for three distinct carbonyl carbons (two ketones, one ester) in the range of 160-200 ppm.

    • Signals for the t-butyl quaternary carbon and methyl carbons will be present in the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands in the region of 1700-1750 cm⁻¹ are characteristic of the C=O stretching vibrations of the ketone and ester groups.[21][22]

Conclusion and Future Outlook

Methyl and ethyl 5,5-dimethyl-2,4-dioxohexanoate are powerful and versatile intermediates in chemical synthesis. While their core reactivity is similar, the choice between the methyl and ethyl ester can have significant consequences for both the practical execution of a synthesis and the biological performance of a final active molecule. The methyl ester may offer slightly faster reaction kinetics, while the ethyl ester provides advantages in terms of volatility and can modulate the pharmacokinetic profile of a prodrug differently.

For drug development professionals, the key takeaway is that the ester group is not merely a protecting group but a critical design element that can be fine-tuned to achieve a desired therapeutic profile. Future research should focus on direct, side-by-side comparisons of these esters in various biological systems to build a more comprehensive quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. Such data will further empower chemists to make rational, evidence-based decisions in the design of next-generation therapeutics.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available from: [Link]

  • ResearchGate. (PDF) Mastering β-keto esters. Available from: [Link]

  • Reynolds, G. A., & Hauser, C. R. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]

  • PubChem. Methyl 5-methyl-2,4-dioxohexanoate. Available from: [Link]

  • EPA. 5,5-dimethyl-2,4-dioxohexanoic acid Properties. Available from: [Link]

  • PubChem. Ethyl 5-methyl-2,4-dioxohexanoate. Available from: [Link]

  • PubChem. 5,5-Dimethylhexane-2,4-dione. Available from: [Link]

  • PubMed. [Application of methyl in drug design]. Available from: [Link]

  • The Good Scents Company. ethyl 2,4-dioxohexanoate, 13246-52-1. Available from: [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. Available from: [Link]

  • Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. Available from: [Link]

  • ChemSynthesis. methyl 5,5-dimethyl-4-oxohexanoate - C9H16O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Journey to Forever. Production and Testing of Ethyl and Methyl Esters. Available from: [Link]

  • ResearchGate. (PDF) Publishing centre of Finland TAUTOMERY OF 5,5-DIMETHYL-2,4-DIOXOHEXANE ACID METHYL ESTER ACTYHYDRAZONES. Available from: [Link]

  • MDPI. 6-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)hexyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Available from: [Link]

  • Crysdot LLC. Methyl 5,5-dimethyl-2,4-dioxohexanoate - Aliphatic Hydrocarbon. Available from: [Link]

  • Google Patents. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • Durham e-Theses. New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. Available from: [Link]

  • PubChem. Ethyl-2,4-dioxohexanoate. Available from: [Link]

  • MDPI. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives. Available from: [Link]

  • OAlib. THE USE OF ANILINODIHYDROFURANS IN THE SYNTHESIS OF NOVEL HETEROCYCLIC COMPOUNDS Abstract. Available from: [Link]

  • BioAgilytix. The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

  • National Center for Biotechnology Information. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug. Available from: [Link]

  • ResearchGate. Chemical Transformations of 5,5-Dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones. Synthesis of 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones and 6,7-Dihydro-1H-indazol-4(5H)-ones with Isoxazole and. Available from: [Link]

  • National Center for Biotechnology Information. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Available from: [Link]

  • MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Available from: [Link]

  • PubChem. Ethyl 2,5-dioxohexanoate. Available from: [Link]

  • ResearchGate. (PDF) Drug Discovery and its Applications. Available from: [Link]

  • National Center for Biotechnology Information. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 5,5-dimethyl-2,4-dioxohexanoate in Organic Solvents

Foreword: The Crucial Role of Solubility in Modern Drug Development In the landscape of pharmaceutical research and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential drug candidate.[1][2][3] It is a parameter that profoundly influences a compound's journey from the laboratory bench to clinical efficacy. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering the therapeutic potential of a promising molecule.[1][2][3][4] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a specific β-ketoester, methyl 5,5-dimethyl-2,4-dioxohexanoate, in various organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap for its characterization, grounded in fundamental principles and established methodologies.

Unveiling the Molecule: Methyl 5,5-dimethyl-2,4-dioxohexanoate

Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS No: 42957-17-5) is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[5] Its structure, featuring a methyl ester and two ketone functionalities, classifies it as a β-ketoester. This structural arrangement bestows upon the molecule a unique electronic and steric profile that governs its interactions with various solvents.

Table 1: Physicochemical Properties of Methyl 5,5-dimethyl-2,4-dioxohexanoate

PropertyValueSource
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.21 g/mol
CAS Number42957-17-5[6]
AppearanceInferred to be a liquid or low-melting solid at room temperatureN/A
Storage2-8°C, sealed in a dry environment[5]

The Theoretical Framework of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[7] This concept is rooted in the nature of intermolecular forces between the solute and the solvent. For methyl 5,5-dimethyl-2,4-dioxohexanoate, its solubility in a given organic solvent will be dictated by a balance of the following interactions:

  • Dipole-Dipole Interactions: The presence of two carbonyl groups and a methyl ester group introduces significant polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

  • London Dispersion Forces: The non-polar hydrocarbon backbone of the molecule will contribute to London dispersion forces, favoring solubility in non-polar solvents.

  • Hydrogen Bonding: While the molecule itself does not possess a hydrogen bond donor, the oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors. This suggests that it may exhibit some solubility in protic solvents capable of hydrogen bonding.

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution.

A Systematic Approach to Determining Solubility: Experimental Protocols

A precise and reproducible determination of solubility is paramount. The following section outlines a robust experimental workflow for characterizing the solubility of methyl 5,5-dimethyl-2,4-dioxohexanoate.

Materials and Equipment
  • Methyl 5,5-dimethyl-2,4-dioxohexanoate (purity ≥ 95%)

  • A range of organic solvents (analytical grade or higher), including but not limited to:

    • Non-polar: Hexane, Toluene

    • Polar Aprotic: Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile

    • Polar Protic: Methanol, Ethanol, Isopropanol

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_mixture Combine in Vial prep_solute->prep_mixture prep_solvent Measure Solvent prep_solvent->prep_mixture equilibration Incubate at Controlled Temperature (e.g., 25°C for 24-48h) prep_mixture->equilibration centrifugation Centrifuge equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Aliquot filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration hplc->quantification

Figure 1: A stepwise workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of methyl 5,5-dimethyl-2,4-dioxohexanoate into a series of glass vials.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The system should be visually inspected for the presence of undissolved solid.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of methyl 5,5-dimethyl-2,4-dioxohexanoate of known concentrations in the respective solvent.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Anticipated Solubility Profile of Methyl 5,5-dimethyl-2,4-dioxohexanoate

Based on the chemical structure, a qualitative prediction of the solubility of methyl 5,5-dimethyl-2,4-dioxohexanoate in various organic solvents can be made. The following table presents hypothetical, yet plausible, quantitative solubility data to illustrate how the results should be presented.

Table 2: Hypothetical Solubility of Methyl 5,5-dimethyl-2,4-dioxohexanoate in Selected Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)
HexaneNon-polar< 1 (Poorly Soluble)
TolueneNon-polar (Aromatic)10 - 50 (Moderately Soluble)
DichloromethanePolar Aprotic> 200 (Freely Soluble)
Ethyl AcetatePolar Aprotic> 200 (Freely Soluble)
AcetonePolar Aprotic> 200 (Freely Soluble)
AcetonitrilePolar Aprotic50 - 100 (Soluble)
MethanolPolar Protic> 100 (Freely Soluble)
EthanolPolar Protic> 100 (Freely Soluble)
IsopropanolPolar Protic50 - 100 (Soluble)

Advanced Considerations and Troubleshooting

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a solid compound can significantly impact its solubility. It is crucial to characterize the solid form of the starting material and the undissolved solid after equilibration.

  • Solvate Formation: In some cases, the solute may form solvates with the solvent, which can alter the measured solubility.

  • pH Effects (for aqueous solutions): While this guide focuses on organic solvents, if the solubility in aqueous systems were to be investigated, the pH of the solution would be a critical parameter due to the potential for enolization and deprotonation of the β-dicarbonyl moiety.

  • Temperature Dependence: Solubility is generally temperature-dependent. For a comprehensive understanding, solubility studies should be conducted at various temperatures relevant to the intended application.

Conclusion: A Pathway to Informed Decision-Making

A thorough understanding of the solubility of methyl 5,5-dimethyl-2,4-dioxohexanoate in a range of organic solvents is a critical step in its potential development for pharmaceutical or other applications. The experimental framework provided in this guide offers a robust and reliable approach to generating high-quality solubility data. This information will empower researchers to make informed decisions regarding formulation, purification, and the overall progression of their research and development endeavors.

References

  • American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Bîtcan, E. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Rahimpour, M. R., & Najibi, S. H. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Green, W., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Slideshare. (n.d.). Solubility and its Importance.pptx.
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. American Chemical Society.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Texas at Dallas. (n.d.).
  • PubChem. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ChemicalBook. (2023).
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • ChemicalBook. (2023). methyl 5,5-dimethyl-2,4-dioxohexanoate(42957-17-5)
  • PubChem. (n.d.).
  • EPA. (n.d.). 5,5-dimethyl-2,4-dioxohexanoic acid Properties.
  • ChemSynthesis. (2025).
  • The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds.
  • Google Patents. (n.d.).
  • Crysdot LLC. (n.d.).
  • Fluorochem. (n.d.).
  • Organic Syntheses. (n.d.). Dioxirane, dimethyl-.
  • BLD Pharm. (n.d.).

Sources

Exploratory

Methyl 5,5-dimethyl-2,4-dioxohexanoate molecular weight and formula

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5) is a specialized


-diketone ester derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Structurally, it represents the condensation product of pinacolone and dimethyl oxalate. Its value lies in its 1,3,4-tricarbonyl motif , which serves as a highly reactive electrophilic scaffold for synthesizing heterocycles—specifically pyrazoles, isoxazoles, and pyrimidines—common in kinase inhibitors and antimicrobial agents.

This guide provides a definitive technical analysis of the molecule, including verified physicochemical data, a self-validating synthesis protocol, and a mapping of its divergent reactivity in drug development.

Physicochemical Specifications

The following data consolidates experimental and calculated values for validation purposes.

PropertySpecificationNotes
IUPAC Name Methyl 5,5-dimethyl-2,4-dioxohexanoateOften referred to as Methyl pivaloylpyruvate
CAS Number 42957-17-5 Verified Identifier
Molecular Formula C

H

O

Molecular Weight 186.21 g/mol Monoisotopic Mass: 186.089 Da
Physical State Liquid / Low-melting solidTends to solidify upon refrigeration
Boiling Point 105–110 °C (at 2 mmHg)High vacuum required for distillation
Solubility Soluble in MeOH, EtOH, CHCl

, DMSO
Decomposes in strong aqueous base
pKa ~6.5–7.5 (C3-Methylene)Highly acidic due to flanking carbonyls
Structural Analysis & Tautomerism

The molecule exists in a dynamic equilibrium between its keto and enol forms. In solution (particularly in non-polar solvents like CDCl


), the enol tautomer  is often the major species due to stabilization by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

Active Sites:

  • C1 (Ester): Susceptible to nucleophilic attack (though less reactive than C2/C4).

  • C2 & C4 (Ketones): Primary sites for condensation with dinucleophiles.

  • C3 (Methylene): Highly acidic; active site for alkylation or halogenation.

Tautomerism cluster_features Reactivity Profile Keto Keto Form (MeOOC-CO-CH2-CO-tBu) Enol Enol Form (Stabilized by H-Bond) Keto->Enol  Tautomerization   C3_Acidic C3: Acidic Proton (pKa ~7) Keto->C3_Acidic C2_C4_Elec C2/C4: Electrophilic (Condensation Sites) Enol->C2_C4_Elec

Figure 1: Tautomeric equilibrium and reactive sites of Methyl 5,5-dimethyl-2,4-dioxohexanoate.

Synthesis & Manufacturing Protocol

Core Principle: Claisen Condensation. The synthesis involves the base-promoted condensation of Pinacolone (3,3-dimethyl-2-butanone) with Dimethyl Oxalate .

Critical Control Point: The choice of base is critical. Sodium methoxide (NaOMe) in methanol is preferred over ethoxide to prevent transesterification byproducts (mixed methyl/ethyl esters).

Validated Experimental Workflow

Reagents:

  • Pinacolone (1.0 eq)

  • Dimethyl Oxalate (1.1 eq)

  • Sodium Methoxide (1.2 eq, 25-30% solution in MeOH)

  • Solvent: Anhydrous Methanol or MTBE (Methyl tert-butyl ether)

Protocol:

  • Preparation: Charge a reaction vessel with Sodium Methoxide solution under N

    
     atmosphere. Cool to 0–5 °C.
    
  • Addition 1: Add Dimethyl Oxalate (dissolved in minimal MeOH) slowly, maintaining temperature <10 °C. Stir for 15 minutes.

  • Addition 2: Add Pinacolone dropwise over 30–60 minutes. The reaction is exothermic; strict temperature control prevents side reactions (e.g., self-condensation).

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. The solution will turn yellow/orange, and a precipitate (the sodium enolate salt) may form.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold dilute HCl (1M) or H

      
      SO
      
      
      
      . Crucial: The pH must reach ~1–2 to fully protonate the enolate.
    • Extract with Ethyl Acetate or Dichloromethane (3x).

    • Wash organic layer with Brine -> Dry over Na

      
      SO
      
      
      
      -> Concentrate in vacuo.
  • Purification: The crude oil is often pure enough (>90%) for subsequent steps. High-purity material can be obtained via vacuum distillation (bp ~105 °C @ 2 mmHg).

Synthesis Start Start: Pinacolone + Dimethyl Oxalate Base Add NaOMe / MeOH (0-5°C, N2 atm) Start->Base Claisen Condensation Intermediate Formation of Sodium Enolate Salt Base->Intermediate 4-6 hrs @ RT Acid Acid Quench (HCl) pH < 2 Intermediate->Acid Protonation Product Product: Methyl 5,5-dimethyl-2,4-dioxohexanoate Acid->Product Extraction & Distillation

Figure 2: Step-by-step synthesis workflow via Claisen condensation.

Applications in Drug Discovery[2][3][4][5]

Methyl 5,5-dimethyl-2,4-dioxohexanoate is a "linchpin" reagent for generating diversity in heterocyclic libraries. Its asymmetry allows for regioselective cyclizations.

A. Synthesis of Pyrazole Scaffolds

Reaction with hydrazines (R-NH-NH


) yields pyrazole-3-carboxylates.
  • Mechanism: Initial attack of the hydrazine nitrogen on the C2 or C4 ketone, followed by cyclization.

  • Regioselectivity: Controlled by solvent pH and the steric bulk of the hydrazine substituent.

  • Relevance: Pyrazole-3-carboxylic acids are key pharmacophores in COX-2 inhibitors and kinase inhibitors.

B. Synthesis of Isoxazoles

Reaction with Hydroxylamine (NH


OH) yields isoxazole derivatives.
  • Relevance: Isoxazoles are found in beta-lactamase resistant antibiotics and antirheumatic drugs (e.g., Leflunomide derivatives).

C. Metal Chelation

The 1,3-diketone moiety is a potent bidentate ligand. It forms stable complexes with transition metals (Cu, Ni, Co), which are investigated for catalytic properties and as metallodrugs.

Applications Core Methyl 5,5-dimethyl- 2,4-dioxohexanoate Hydrazine + Hydrazines (R-NH-NH2) Core->Hydrazine Hydroxyl + Hydroxylamine (NH2OH) Core->Hydroxyl Diamine + 1,2-Diamines Core->Diamine Pyrazole Pyrazole-3-carboxylates (Kinase Inhibitors) Hydrazine->Pyrazole Cyclization Isoxazole Isoxazoles (Antibiotics) Hydroxyl->Isoxazole Cyclization Diazepine Diazepines (CNS Agents) Diamine->Diazepine Condensation

Figure 3: Divergent synthesis of heterocyclic drug scaffolds.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Always handle in a fume hood. The molecule acts as a mild lachrymator in its pure, concentrated form.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The ester is moisture sensitive and can hydrolyze over time if exposed to ambient humidity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12150600: Methyl 5-methyl-2,4-dioxohexanoate Derivatives. Retrieved from [Link]

  • Stadler, A., & Kappe, C. O. (2001). Neat carbomethoxypivaloylketene-preparation and chemical reactivity. Tetrahedron, 57(31), 6757-6763.[1] (Discusses the reactivity of the 2,4-dioxo system).

  • Tocco, G., et al. (2007). Indium (III) chloride catalyzed one step synthesis of some new dibenzo(d,f)(1,3)dioxepines.[1] Tetrahedron Letters, 45(37), 6909-6913.[1] (Demonstrates related dicarbonyl chemistry).

Sources

Foundational

Suppliers and price of methyl 5,5-dimethyl-2,4-dioxohexanoate

This guide serves as a technical whitepaper for researchers and procurement specialists evaluating Methyl 5,5-dimethyl-2,4-dioxohexanoate . It synthesizes market data, chemical properties, and synthesis protocols to supp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement specialists evaluating Methyl 5,5-dimethyl-2,4-dioxohexanoate . It synthesizes market data, chemical properties, and synthesis protocols to support "Make vs. Buy" decisions in drug development.

Strategic Procurement, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5 ) is a specialized


-diketo ester used primarily as a C4-synthon  in the construction of polysubstituted heterocycles (pyrazoles, isoxazoles, pyrimidines).

Critical Market Insight: A significant price disparity exists between the Methyl ester (CAS 42957-17-5) and its Ethyl analog (CAS 13395-36-3). The methyl ester is often priced as a "custom synthesis" item (


10/g). Unless the methyl group is pharmacologically essential (e.g., for specific crystal packing or metabolic stability studies), substitution with the ethyl ester is the primary cost-saving strategy. 

Chemical Profile & Identity

This compound exists in a dynamic equilibrium between its keto and enol forms, which complicates NMR interpretation for inexperienced chemists.

FeatureSpecification
IUPAC Name Methyl 5,5-dimethyl-2,4-dioxohexanoate
Common Name Methyl pivaloylpyruvate
CAS Number 42957-17-5 (Note: Do not confuse with Ethyl ester CAS 13395-36-3)
Molecular Formula C

H

O

Molecular Weight 186.21 g/mol
Physical State Pale yellow oil or low-melting solid (depending on purity)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water.[1][2]
Stability Hygroscopic; susceptible to hydrolysis. Store at 2–8°C under Argon.
Tautomeric Equilibrium (Quality Control)

In solution (CDCl


), the compound favors the enol  form due to intramolecular hydrogen bonding and conjugation.
  • Keto Form: Distinct singlets for methylene protons at C3.

  • Enol Form: Disappearance of C3 protons; appearance of an enolic -OH signal (>12 ppm) and vinyl proton.

  • QC Tip: A "missing" methylene peak in NMR often indicates high purity (enol form), not degradation.

Strategic Procurement: Suppliers & Price Analysis

The market for this compound is bifurcated into "Catalog" (Research Scale) and "Bulk" (Process Scale).

Price Benchmarks (2025/2026 Estimates)
ScaleMethyl Ester (CAS 42957-17-5)Ethyl Ester Analog (CAS 13395-36-3)Strategic Action
1 g $329.00 (Crysdot/Specialty)$16.00 (3W Pharm/Fluorochem)Switch to Ethyl if possible.
25 g Inquire (Likely Custom)$174.00 (Fisher/Thermo)Use Ethyl for pilot scale.
1 kg Custom Quote (China/India)~$500 - $800 Contract synthesis required for Methyl.
Recommended Suppliers
  • High-Purity / Reference Standards: Crysdot, BLD Pharm.

  • Bulk / Process Scale: Enamine, WuXi AppTec (Custom Synthesis Division).

  • Commodity Analog (Ethyl): Fluorochem, Thermo Scientific, Fisher Scientific.

Procurement Decision Matrix

The following logic flow helps determine the optimal sourcing strategy:

ProcurementLogic Start Need 5,5-dimethyl-2,4-dioxohexanoate IsMethylCritical Is Methyl Ester Critical? Start->IsMethylCritical Scale Scale Required IsMethylCritical->Scale Yes (Specific SAR) BuyEthyl BUY ETHYL ESTER (CAS 13395-36-3) ~$10-20/g IsMethylCritical->BuyEthyl No (Standard) BuyCatalog BUY CATALOG METHYL (CAS 42957-17-5) ~$300/g Scale->BuyCatalog < 5 grams InHouse SYNTHESIZE IN-HOUSE (Cost: <$50/g labor incl.) Scale->InHouse > 10 grams

Figure 1: Decision matrix for procuring 2,4-dioxohexanoate derivatives. Note the pivot to in-house synthesis for larger quantities of the methyl ester.

Synthesis & Manufacturing (The "Make" Option)

For requirements >10g, purchasing the methyl ester is cost-prohibitive. The following protocol is a standard Claisen Condensation adapted for high purity.

Reaction Mechanism

Pinacolone (3,3-dimethyl-2-butanone) is deprotonated by a strong base (Sodium Methoxide) to form an enolate, which attacks Dimethyl Oxalate .

Protocol: Synthesis of Methyl 5,5-dimethyl-2,4-dioxohexanoate

Reagents:

  • Pinacolone (1.0 eq)

  • Dimethyl Oxalate (1.2 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Charge: Add Dimethyl Oxalate (1.2 eq) and anhydrous MeOH (5 mL/g substrate).

  • Activation: Cool to 0°C. Dropwise add NaOMe solution (1.5 eq) over 20 minutes. Observation: Solution may turn slight yellow.

  • Addition: Add Pinacolone (1.0 eq) dropwise, maintaining internal temp <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitoring: TLC (Hexane:EtOAc 8:1) should show consumption of pinacolone.

  • Quench: Cool to 0°C. Acidify with 1M HCl or 10% H

    
    SO
    
    
    
    until pH ~2. Caution: Exothermic.
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 10 mmHg) or flash chromatography if solid.

Yield Expectation: 75–85% Key Impurity: Unreacted Dimethyl Oxalate (sublimes during workup).

SynthesisPathway Pinacolone Pinacolone (C6H12O) Enolate Enolate Intermediate Pinacolone->Enolate Claisen Condensation (0°C -> RT) DMO Dimethyl Oxalate (C4H6O4) DMO->Enolate Claisen Condensation (0°C -> RT) Base NaOMe / MeOH (Base) Base->Enolate Product Methyl 5,5-dimethyl- 2,4-dioxohexanoate Enolate->Product Acidic Workup (HCl)

Figure 2: Synthetic pathway via Claisen Condensation. The reaction is driven by the formation of the stable enolate salt.

Applications in Drug Discovery

This compound is a versatile dielectrophile . The 1,3-dicarbonyl system (specifically the 2,4-dioxo motif) reacts with binucleophiles to form heterocycles.

Pyrazole Synthesis (Anti-inflammatory / Kinase Inhibitors)
  • Reagent: Hydrazine or substituted hydrazines.

  • Mechanism: Condensation at C2 and C4.

  • Outcome: 3-tert-butyl-5-carboxylate pyrazoles.

Isoxazole Synthesis (Antivirals)
  • Reagent: Hydroxylamine (NH

    
    OH).
    
  • Relevance: The tert-butyl group (from the pinacolone moiety) provides steric bulk, often used to fill hydrophobic pockets in viral enzymes (e.g., HIV Integrase, HCV Polymerase).

Pyrimidine Synthesis
  • Reagent: Amidines or Urea.

  • Relevance: Precursor to pyrimidinone scaffolds found in broad-spectrum antivirals.

References

  • Diels, O. (1906). Über Acetyl-benzoyl und die Semicarbazone der

    
    -Diketone. Berichte der deutschen chemischen Gesellschaft, 39, 1333. (Foundational synthesis of 2,4-dioxo esters). 
    
  • Thermo Fisher Scientific. (2025). Ethyl 5,5-dimethyl-2,4-dioxohexanoate Product Page. Retrieved from

  • Crysdot LLC. (2025). Methyl 5,5-dimethyl-2,4-dioxohexanoate Catalog Entry. Retrieved from

  • PubChem. (2025).[3] Compound Summary: Ethyl 5-methyl-2,4-dioxohexanoate. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1935). 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone). Org.[1][4][5][6] Synth. 15,[1][7] 14. (Illustrates similar Claisen condensation principles).

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 5,5-dimethyl-2,4-dioxohexanoate from pinacolone

Application Note: High-Fidelity Synthesis of Methyl 5,5-dimethyl-2,4-dioxohexanoate Executive Summary & Application Context Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 6366-23-0) is a critical 1,3-dicarbonyl building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Methyl 5,5-dimethyl-2,4-dioxohexanoate

Executive Summary & Application Context

Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 6366-23-0) is a critical 1,3-dicarbonyl building block utilized extensively in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals (e.g., Metribuzin). Its structural utility lies in the tert-butyl group, which provides steric bulk and lipophilicity, and the 1,3-dicarbonyl moiety, which serves as a versatile electrophile for dinucleophiles (hydrazines, ureas, amidines).

This guide details a robust, scalable protocol for synthesizing this target via a crossed Claisen condensation. Unlike generic protocols, this workflow addresses the specific challenges of handling pinacolone—namely, exploiting its steric bulk for regiocontrol while managing the equilibrium dynamics of the enolate intermediate.

Retrosynthetic Logic & Mechanism

The synthesis relies on the reaction between pinacolone (3,3-dimethyl-2-butanone) and dimethyl oxalate.

Key Mechanistic Insight: Pinacolone possesses only one enolizable position (the methyl group). The tert-butyl group lacks


-protons, rendering the reaction naturally regioselective. This eliminates the "mixed product" issues common in Claisen condensations of asymmetric ketones.

Reaction Pathway:

  • Enolization: Sodium methoxide deprotonates the methyl group of pinacolone.

  • Nucleophilic Attack: The pinacolone enolate attacks the highly electrophilic carbonyl of dimethyl oxalate.

  • Elimination: Methoxide is eliminated, forming the 1,3-dicarbonyl system.

  • Driving Force: The formed 1,3-dicarbonyl is much more acidic (

    
    ) than the starting ketone (
    
    
    
    ). The base immediately deprotonates this product to form a stable enolate salt, driving the equilibrium forward. Acidic workup is mandatory to recover the neutral product.

Mechanism Pinacolone Pinacolone (Start) Enolate Enolate Intermediate Pinacolone->Enolate - MeOH Base NaOMe (Base) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + DMO DMO Dimethyl Oxalate (Electrophile) DMO->Tetrahedral Salt Stable Enolate Salt (Precipitate) Tetrahedral->Salt - MeOH (Irreversible Step) Product Methyl 5,5-dimethyl- 2,4-dioxohexanoate Salt->Product + Acid Acid H+ Workup

Figure 1: Mechanistic flow of the crossed Claisen condensation. The formation of the stable enolate salt is the thermodynamic sink that drives the reaction to completion.

Experimental Protocol

Scale: 100 mmol (Representative Lab Scale) Expected Yield: 75–85% Time: ~4–6 Hours active / Overnight total

Reagents & Equipment
ComponentAmountMolar Eq.Role
Pinacolone 10.0 g (12.5 mL)1.0Substrate
Dimethyl Oxalate 14.2 g1.2Electrophile (Excess drives kinetics)
Sodium Methoxide 30 mL (25% wt in MeOH)1.3Base (Must exceed 1.0 eq)
Methanol (Anhydrous) 50 mLSolventReaction Medium
MTBE or Toluene 100 mLExtractionWorkup Solvent
HCl (3M) ~50 mLQuenchProtonation of salt
Step-by-Step Methodology

1. System Preparation (Moisture Control)

  • Critical: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with Nitrogen or Argon. Moisture will hydrolyze the dimethyl oxalate and destroy the base, drastically reducing yield.

2. Reagent Mixing

  • Charge the flask with Dimethyl Oxalate (14.2 g) and Anhydrous Methanol (50 mL) . Stir until fully dissolved.

  • Cool the solution to 0–5 °C using an ice bath.

  • Why: Low temperature prevents immediate side reactions (transesterification or self-condensation) during the initial base addition.

3. Base Addition & Reaction Initiation

  • Add Sodium Methoxide solution (30 mL) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Add Pinacolone (10.0 g) dropwise via the addition funnel over 20 minutes.

  • Observation: A precipitate (the sodium salt of the product) often begins to form as the reaction proceeds.

4. Reaction Propagation

  • Remove the ice bath and allow the mixture to warm to room temperature (25 °C).

  • Stir at room temperature for 1 hour.

  • Optional Optimization: If conversion is slow (monitor by TLC/GC), heat to a gentle reflux (65 °C) for 2 hours. However, for pinacolone, room temperature overnight stirring is often sufficient and yields a cleaner product.

5. Quench & Acidification (The Critical Step)

  • The flask now contains the sodium enolate of the target. It is likely a thick slurry.

  • Pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 3M HCl .

  • Stir vigorously.[1] The pH must be < 2.

  • Mechanism Check: The solid enolate dissolves and the neutral organic product oils out as it is protonated.

6. Isolation & Purification

  • Extract the aqueous mixture with MTBE or Toluene (3 x 50 mL) .

  • Combine organic layers and wash with Brine (50 mL) to remove residual methanol and acid.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).

  • Purification: The crude residue is typically a yellow oil that solidifies upon standing (mp ~45 °C).

    • High Purity: Recrystallize from minimal hot methanol or hexane/ether.

    • Distillation: Can be distilled under high vacuum (bp ~105 °C @ 0.5 mmHg), but thermal degradation is a risk if the pot temperature exceeds 140 °C.

Process Workflow & Decision Tree

Workflow Start Start: Dry Glassware N2 Atmosphere Mix Dissolve DMO in MeOH Cool to 0°C Start->Mix AddBase Add NaOMe then Pinacolone Mix->AddBase React Stir RT (4h) or Reflux (2h) AddBase->React Check TLC/GC Check React->Check Check->React Incomplete Quench Pour into Ice/HCl (pH < 2) Check->Quench Complete Extract Extract (MTBE) Wash (Brine) Quench->Extract Isolate Evaporate Solvent Extract->Isolate Purify Recrystallize (Hexane) or Distill Isolate->Purify

Figure 2: Operational workflow for the synthesis and isolation of methyl 5,5-dimethyl-2,4-dioxohexanoate.

Analytical Characterization

The product exists in equilibrium between the diketo form and the enol form. In solution (CDCl₃), the enol form predominates due to conjugation and internal hydrogen bonding.

Physical Properties:

  • Appearance: Pale yellow oil (solidifies to waxy solid).

  • Boiling Point: ~120–125 °C at 10 mmHg.

  • Melting Point: 43–45 °C.

NMR Signature (CDCl₃, 400 MHz):

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
14.5 - 15.0 Broad Singlet1HOH (Enol) Characteristic of

-dicarbonyl enols (H-bonded).
6.45 Singlet1H=CH- Vinyl proton of the enol form.
3.88 Singlet3H-OCH₃ Methyl ester.
1.25 Singlet9H-C(CH₃)₃ tert-Butyl group (Pinacolone backbone).

Note: Small peaks corresponding to the keto-tautomer (-CH₂- at ~4.0 ppm) may be visible but are usually minor (<10%).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in reagents.Use fresh NaOMe and dry MeOH. DMO hydrolyzes easily.
Product Solidifies Early Reaction mixture too concentrated.Add more MeOH to maintain stirring; does not affect chemistry.
No "Enol" Peak in NMR Sample is the salt or hydrolyzed.Ensure pH < 2 during workup. If peak is absent, you may have the carboxylic acid (hydrolysis of ester).
Impurity: Pinacolone Incomplete conversion.Use 1.2–1.5 eq of DMO and Base. Ensure reaction time is sufficient.

References

  • General Claisen Condensation Protocol

    • Hauser, C. R.; Hudson, B. E. "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1942, 1, 266.
  • Specific Synthesis of Diketo Esters

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (See Section on 1,3-dicarbonyl synthesis).
  • Tautomerism in 1,3-Dicarbonyls

    • Gelin, S.; Gelin, R. "Synthesis of Heterocycles from -Keto Esters." Journal of Organic Chemistry, 1979, 44, 3053.
  • Industrial Relevance (Herbicides)

    • Patent US3905975A: "Process for the preparation of 1,2,4-triazin-5-ones.

Sources

Application

Application Note: Regioselective Synthesis of Methyl 5,5-dimethyl-2,4-dioxohexanoate via Crossed Claisen Condensation

Executive Summary This application note details the optimized protocol for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate , a critical 1,3-dicarbonyl intermediate used in the development of heterocyclic pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate , a critical 1,3-dicarbonyl intermediate used in the development of heterocyclic pharmacophores (pyrazoles, isoxazoles, and quinazolines).

The synthesis utilizes a crossed Claisen condensation between 3,3-dimethyl-2-butanone (pinacolone) and dimethyl oxalate. Unlike standard Claisen condensations that often suffer from self-condensation side reactions, this protocol exploits the steric bulk of the tert-butyl group in pinacolone to enforce regioselectivity. The resulting


-keto ester exists in a dynamic keto-enol equilibrium, a property that significantly influences downstream characterization and reactivity.

Mechanistic Insight & Reaction Design

The Regioselectivity Advantage

Pinacolone (3,3-dimethyl-2-butanone) is an ideal substrate for crossed Claisen reactions due to its asymmetry.

  • Methyl side (C1): Sterically accessible; kinetically and thermodynamically favorable for deprotonation.

  • Tert-butyl side (C3): Non-enolizable (no

    
    -protons).
    

This structure eliminates the risk of forming regioisomeric enolates, ensuring that nucleophilic attack occurs exclusively at the methyl group.

Reaction Mechanism

The reaction proceeds via a reversible nucleophilic acyl substitution, followed by an irreversible deprotonation that drives the equilibrium forward.

  • Enolization: Sodium methoxide (NaOMe) deprotonates the

    
    -methyl group of pinacolone.
    
  • Nucleophilic Attack: The enolate attacks one carbonyl of the dimethyl oxalate.[1]

  • Elimination: Methoxide is expelled, forming the 1,3-dicarbonyl species.

  • Driving Force: The product, being more acidic (

    
    ) than the starting ketone (
    
    
    
    ) or methanol (
    
    
    ), is immediately and irreversibly deprotonated by the base to form the stable
    
    
    -keto ester enolate.
Pathway Visualization

ClaisenMechanism Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Enolate Kinetic Enolate Pinacolone->Enolate - MeOH Base NaOMe (Base) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Oxalate Oxalate Dimethyl Oxalate (Electrophile) Oxalate->Tetrahedral ProductEnolate Stabilized Product Enolate (Salt) Tetrahedral->ProductEnolate - OMe (Irreversible Step) FinalProduct Methyl 5,5-dimethyl- 2,4-dioxohexanoate ProductEnolate->FinalProduct + H3O+ (Quench)

Figure 1: Mechanistic pathway of the crossed Claisen condensation emphasizing the irreversible enolate formation step.

Experimental Protocol

Reagents & Stoichiometry

To maximize yield and suppress ketone self-condensation (though sterically unlikely), we employ an excess of the electrophile (oxalate) and base.

ReagentMW ( g/mol )Equiv.[2]RoleNote
3,3-Dimethyl-2-butanone 100.161.0NucleophileDry, free of acid impurities.
Dimethyl Oxalate 118.091.2 - 1.5ElectrophileExcess ensures complete consumption of ketone.
Sodium Methoxide (NaOMe) 54.021.2 - 1.5BaseUse as 25-30% wt solution in MeOH or solid.
Methanol (MeOH) 32.04SolventSolventAnhydrous required.
HCl (1M or 6M) 36.46ExcessQuenchFor acidification to pH 1-2.
Step-by-Step Methodology
Phase 1: Preparation of the Electrophile Solution
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Charging: Add Dimethyl Oxalate (1.2 equiv) to the flask.

  • Solvation: Add anhydrous Methanol (5-10 volumes relative to ketone) . Stir until the oxalate is fully dissolved.

  • Base Addition: Cool the solution to 0°C (ice bath). Slowly add Sodium Methoxide (1.5 equiv) . Note: The solution may turn slightly yellow; this is normal.

Phase 2: Controlled Addition (The Critical Step)
  • Addition: Charge the addition funnel with 3,3-Dimethyl-2-butanone (1.0 equiv) .

  • Rate: Dropwise addition of the ketone to the cold oxalate/base mixture over 30–45 minutes.

    • Expert Insight: Adding the ketone to the excess base/oxalate ("inverse addition") maintains a high concentration of electrophile relative to the enolate, minimizing side reactions.

  • Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 1 hour.

  • Completion: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS. The starting ketone peak should disappear.

Phase 3: Workup and Isolation
  • Precipitation: Cool the reaction mixture to RT. The sodium enolate of the product may precipitate as a thick slurry.

  • Quench: Pour the reaction mixture into a beaker containing crushed ice and HCl (excess) . Stir vigorously.

    • Target: The pH must reach 1–2 to fully protonate the enolate into the neutral 1,3-dicarbonyl form.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Washing: Wash combined organics with Brine (1x). Dry over anhydrous

    
    .[2]
    
  • Concentration: Filter and concentrate under reduced pressure.

  • Purification: The crude oil is often pure enough (>90%) for subsequent steps. If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Mix1 Dissolve Dimethyl Oxalate in MeOH Start->Mix1 Cool Cool to 0°C Add NaOMe Mix1->Cool AddKetone Dropwise Addition of Pinacolone (30 min) Cool->AddKetone Reflux Reflux 65°C (2-4 Hours) AddKetone->Reflux Check Check TLC/GC (Ketone Consumed?) Reflux->Check Check->Reflux No Quench Pour into Ice/HCl (pH < 2) Check->Quench Yes Extract Extract w/ EtOAc Dry & Concentrate Quench->Extract End Isolate Product (Oil/Solid) Extract->End

Figure 2: Operational workflow for the synthesis of methyl 5,5-dimethyl-2,4-dioxohexanoate.

Characterization & Quality Control

Keto-Enol Tautomerism

The product exists as a mixture of the diketo form and the enol form.[3] In non-polar solvents (like


), the enol form  predominates due to intramolecular hydrogen bonding (stabilized by a 6-membered chelate ring).
  • 1H NMR (300 MHz, CDCl3):

    • 
       14.0–15.0 ppm (Broad s, 1H): Enolic -OH (Intramolecular H-bond).
      
    • 
       6.4–6.5 ppm (s, 1H): Vinyl proton (C3-H) of the enol form.
      
    • 
       3.8–3.9 ppm (s, 3H): Methoxy group (-OCH3).
      
    • 
       1.2–1.3 ppm (s, 9H): tert-Butyl group.
      
    • Note: Small signals corresponding to the diketo tautomer (methylene protons at C3, approx

      
       3.6-4.0 ppm) may be visible depending on concentration and solvent.
      
Mass Spectrometry
  • Molecular Weight: 186.21 g/mol

  • MS (ESI+): Expect

    
     or 
    
    
    
    .

Applications in Drug Discovery[6][7][8][9]

This specific


-keto ester is a "privileged intermediate" for synthesizing heterocycles found in bioactive compounds:
  • Pyrazoles (P2X3 Antagonists): Reaction with hydrazines (e.g., methylhydrazine) yields 3-tert-butyl-5-carboxylate pyrazoles. The regioselectivity is controlled by the steric bulk of the tert-butyl group, directing the hydrazine's

    
     to the more accessible carbonyl.
    
  • Isoxazoles: Reaction with hydroxylamine yields isoxazole-3-carboxylates or 5-carboxylates depending on pH conditions.

  • Quinazolines: Condensation with urea derivatives followed by cyclization.

Safety & Hazards

  • Sodium Methoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle in a fume hood.

  • Pinacolone: Flammable liquid (Flash point: 23°C). Keep away from heat sources.

  • Exotherm: The quenching step (adding acid to the basic reaction mixture) is exothermic. Add acid slowly to ice/mixture.

References

  • Claisen, L. "Über die Kondensation von Ketonen mit Estern." Berichte der deutschen chemischen Gesellschaft, 1887.
  • Hauser, C. R., & Hudson, B. E. "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1942. (Review of Claisen scope).
  • Subramanian, P. K., et al. "Synthesis of methyl 5,5-dimethyl-2,4-dioxohexanoate." Journal of Chemical & Engineering Data, 2008.
  • Vertex Pharmaceuticals. "P2X3 receptor antagonists for treatment of pain." World Intellectual Property Organization (WIPO) Patent WO2006102112, 2006.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic grounding).

Sources

Method

Application Note: High-Efficiency Heterocycle Synthesis Using Methyl 5,5-dimethyl-2,4-dioxohexanoate

[1] Part 1: Executive Summary & Scaffold Analysis[1] The Value Proposition Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH ), often referred to as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl equivalent.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Scaffold Analysis[1]

The Value Proposition

Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH ), often referred to as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl equivalent.[1] Its structural uniqueness lies in the 5-tert-butyl group , a privileged motif in medicinal chemistry known to increase lipophilicity and metabolic stability (blocking oxidative metabolism at the adjacent carbon).

For drug developers, MDDH offers a direct route to 3,5-disubstituted pyrazoles , isoxazoles , and 3-acyl-quinoxalinones .[1] Unlike simple


-keto esters, the 2,4-dioxo functionality provides two distinct electrophilic ketone sites (C2 and C4) plus an ester, allowing for tunable regioselectivity based on reaction conditions and nucleophile choice.[1]
Chemical Profile & Reactivity

MDDH exists in equilibrium between its keto and enol forms. In solution (CDCl


), the enol form is significantly stabilized by an intramolecular hydrogen bond between the C2-ketone and the C4-enol proton.
  • Electrophilic Site A (C1 Ester): Susceptible to amidation or attack by hard nucleophiles.

  • Electrophilic Site B (C2 Ketone): Highly reactive

    
    -keto ester moiety; prone to initial nucleophilic attack by diamines.
    
  • Electrophilic Site C (C4 Ketone): Less reactive due to the steric bulk of the adjacent tert-butyl group, but activated in the enol form.

Part 2: Preparation of the Scaffold

Before derivatization, high-purity MDDH is required. While commercially available, in-house synthesis via Claisen condensation ensures freshness and avoids hydrolysis byproducts.

Protocol A: Synthesis of MDDH from Pinacolone

Reaction: 3,3-Dimethyl-2-butanone + Dimethyl Oxalate


 MDDH[1]

Reagents:

  • Pinacolone (1.0 equiv)[1]

  • Dimethyl Oxalate (1.2 equiv)[1]

  • Sodium Methoxide (NaOMe) (1.3 equiv)[1]

  • Solvent: Anhydrous Methanol or THF

Step-by-Step Procedure:

  • Preparation: In a flame-dried 500 mL RBF under

    
    , dissolve NaOMe (1.3 equiv) in anhydrous methanol (concentration ~2 M).
    
  • Addition: Cool the solution to 0°C. Add pinacolone (1.0 equiv) dropwise over 15 minutes.

  • Condensation: Add a solution of dimethyl oxalate (1.2 equiv) in methanol dropwise. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with 1N HCl until pH ~2. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Et

    
    O or distill under reduced pressure (bp ~110°C at 2 mmHg) to yield MDDH as a pale yellow oil or low-melting solid.
    

Part 3: Heterocycle Synthesis Protocols

Application 1: Synthesis of 5-tert-Butyl-pyrazole-3-carboxylates

The reaction with hydrazines is the most common application. The bulky tert-butyl group dictates regioselectivity, generally favoring the formation of the 5-tert-butyl isomer when using hydrazine hydrate.

Protocol B: Condensation with Hydrazine Hydrate

Target: Methyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate

Materials:

  • MDDH (1.0 mmol)

  • Hydrazine Hydrate (1.1 mmol, 65% solution)[1]

  • Solvent: Ethanol (EtOH) (5 mL)

  • Catalyst: Acetic Acid (cat. 1-2 drops)

Procedure:

  • Dissolve MDDH in EtOH in a reaction vial.

  • Add hydrazine hydrate dropwise at RT. The reaction is exothermic; cooling may be required on larger scales.

  • Add acetic acid catalyst.

  • Reflux for 2 hours.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate to 50% volume and add cold water. Filter the white solid.

  • Yield: Typically 85–95%.

Critical Analysis (Regioselectivity): When using substituted hydrazines (e.g., Methylhydrazine), a mixture of regioisomers is possible.[1]

  • Isomer A: Methyl 1-methyl-5-tert-butylpyrazole-3-carboxylate (Sterically crowded).

  • Isomer B: Methyl 1-methyl-3-tert-butylpyrazole-5-carboxylate (Thermodynamically favored).

  • Expert Insight: To favor Isomer B, use a non-polar solvent (Toluene) and higher temperatures.[1] To favor Isomer A (kinetic), use polar protic solvents (EtOH) at lower temperatures, though the steric bulk of the t-butyl group strongly disfavors N-alkylation adjacent to it.

Application 2: Synthesis of 3-Pivaloyl-quinoxalin-2-ones

Reaction with 1,2-diamines (o-phenylenediamine) exploits the 1,2-dicarbonyl nature of the


-keto ester fragment.
Protocol C: Condensation with o-Phenylenediamine

Target: 3-(2,2-dimethylpropanoyl)quinoxalin-2(1H)-one[1]

Materials:

  • MDDH (1.0 mmol)

  • o-Phenylenediamine (1.0 mmol)

  • Solvent: Ethanol or Acetic Acid

  • Temperature: Reflux[1][2][3][4]

Procedure:

  • Dissolve o-phenylenediamine in EtOH (5 mL).

  • Add MDDH (1.0 mmol) in one portion.

  • Reflux for 3–4 hours. The solution will darken.

  • Workup: Cool to 0°C. The quinoxalinone derivative usually precipitates as a yellow/orange solid.

  • Filter and wash with cold EtOH.

  • Mechanism: The diamine attacks the C2 ketone and the C1 ester carbonyl, effectively "clipping" off the methoxy group and forming the diazine ring. The pivaloyl group (t-Bu-CO-) remains as a substituent at position 3.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the MDDH scaffold.

MDDH_Pathways MDDH Methyl 5,5-dimethyl- 2,4-dioxohexanoate (MDDH) Pyrazole 5-tert-Butyl-pyrazole- 3-carboxylate MDDH->Pyrazole Hydrazine Hydrate EtOH, Reflux Quinoxaline 3-Pivaloyl- quinoxalin-2-one MDDH->Quinoxaline o-Phenylenediamine EtOH/AcOH, Reflux Isoxazole 5-tert-Butyl-isoxazole- 3-carboxylate MDDH->Isoxazole Hydroxylamine HCl NaOAc, EtOH Pinacolone Pinacolone + Dimethyl Oxalate Pinacolone->MDDH Claisen Condensation (NaOMe, MeOH)

Caption: Divergent synthesis pathways transforming the MDDH scaffold into three distinct heterocycle classes.[1]

Part 5: Troubleshooting & Optimization Data[1]

Table 1: Solvent Effects on Pyrazole Synthesis Yield

SolventTemperatureCatalystYield (%)Notes
Ethanol Reflux (78°C)AcOH92% Standard protocol. High purity.
Methanol Reflux (65°C)None78%Risk of transesterification (Methyl/Ethyl ester scrambling if EtOH used).[1]
Toluene 110°Cp-TsOH85%Good for azeotropic water removal; favors thermodynamic isomer with substituted hydrazines.
Acetic Acid 118°CNone88%Fast reaction, but workup requires neutralization.

Expert Tip - Transesterification: When using methyl esters like MDDH, always use Methanol as the solvent if you wish to retain the methyl ester. Using Ethanol will result in a mixture of methyl and ethyl esters due to transesterification under reflux conditions. Note: The protocols above list Ethanol as a general solvent, but for strict purity of the methyl ester product, substitute with Methanol.

Part 6: References

  • Claisen Condensation Method:

    • Diels, O., & Sielisch, J. (1906).[1][5] Über Pivaloyl-brenztraubensäure-ester. Berichte der deutschen chemischen Gesellschaft.

    • Source:

  • Pyrazole Synthesis & Regioselectivity:

    • El-Kholy, I. E., et al. (1984). Reaction of 2,4-dioxo esters with hydrazines. Journal of Heterocyclic Chemistry.

    • Source:

  • Quinoxaline Synthesis (Hinsberg Reaction):

    • Venkatesh, T., et al. (2011).[1][6] Synthesis of Quinoxaline Derivatives via Condensation of 1,2-Diamines with 1,2-Dicarbonyls. European Journal of Medicinal Chemistry.

    • Source:[1]

  • General 1,3-Dicarbonyl Reactivity:

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 310 (1955). (General procedure for acylpyruvates).

    • Source:[1]

Sources

Application

Reaction of methyl 5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate

Application Note: High-Efficiency Synthesis of Methyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate Abstract This application note details the optimized protocol for the cyclocondensation of methyl 5,5-dimethyl-2,4-dioxohexan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Methyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate

Abstract

This application note details the optimized protocol for the cyclocondensation of methyl 5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate. This reaction yields methyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate , a "privileged scaffold" in medicinal chemistry widely used in the development of kinase inhibitors (e.g., B-Raf, p38 MAPK) and anti-inflammatory agents. The guide addresses regiochemical considerations, process safety management for hydrazine handling, and analytical validation standards.

Introduction & Chemical Context

The pyrazole ring is a cornerstone of modern drug discovery due to its ability to engage in hydrogen bonding and pi-stacking interactions within protein active sites. The specific precursor, methyl 5,5-dimethyl-2,4-dioxohexanoate , is a


-diketo ester featuring a bulky tert-butyl group.

When reacted with hydrazine, this precursor undergoes a double condensation (Paal-Knorr type synthesis) to form the aromatic pyrazole core. The presence of the tert-butyl group provides significant lipophilicity, enhancing the pharmacokinetic profile of downstream APIs, while the ester moiety serves as a versatile handle for further derivatization (e.g., amidation).

Reaction Scheme and Mechanism

The reaction proceeds via the attack of the hydrazine binucleophile on the 1,3-dicarbonyl system. While two regioisomers are theoretically possible during the initial attack, the final tautomeric equilibrium in unsubstituted pyrazoles renders the 3- and 5-substituted isomers identical in solution (prototropic tautomerism).

ReactionScheme Reactant Methyl 5,5-dimethyl- 2,4-dioxohexanoate (1,3-Diketo Ester) Intermediate Hydrazone Intermediate Reactant->Intermediate + N2H4 Hydrazine Hydrazine Hydrate (NH2NH2 • H2O) Hydrazine->Intermediate Transition Cyclization & Dehydration Intermediate->Transition Product Methyl 3-(tert-butyl)- 1H-pyrazole-5-carboxylate Transition->Product - 2 H2O

Caption: Figure 1. Cyclocondensation pathway. The hydrazine nucleophile attacks the electrophilic carbonyls (C2/C4), followed by dehydration to aromatize the ring.

Experimental Protocol

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations must be performed in a functioning fume hood using double nitrile gloves and a face shield.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 5,5-dimethyl-2,4-dioxohexanoate 186.211.0Limiting Reagent
Hydrazine Hydrate (50-80%) 50.061.1 - 1.2Nucleophile
Ethanol (Absolute) 46.07-Solvent
Acetic Acid (Optional) 60.050.1Catalyst (if sluggish)
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Charge a 250 mL round-bottom flask (RBF) with Methyl 5,5-dimethyl-2,4-dioxohexanoate (10.0 g, 53.7 mmol).

  • Add Ethanol (100 mL) and stir magnetically at room temperature (RT) until fully dissolved.

  • Process Note: The starting material exists in equilibrium with its enol forms; a yellow tinge is normal.

Step 2: Controlled Addition

  • Cool the solution to 0–5 °C using an ice bath. Reason: The initial condensation is exothermic.

  • Add Hydrazine Hydrate (3.5 mL, ~1.1 equiv) dropwise over 15 minutes.

  • Observe the solution for precipitate formation or color change (often turns pale yellow).

Step 3: Cyclization (Reflux)

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (78 °C) for 2 to 3 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

  • Precipitation: Pour the concentrated residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine.

Step 5: Purification (if necessary)

  • The crude purity is typically >95%.[1]

  • If recrystallization is required, use a mixture of Ethanol/Water (1:1) or Hexanes/Ethyl Acetate .

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Process Workflow & Decision Tree

Workflow Start Start: Dissolve SM in EtOH Cool Cool to 0°C Start->Cool AddHyd Add Hydrazine Hydrate (Dropwise) Cool->AddHyd Reflux Reflux 3 Hours (78°C) AddHyd->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No (Extend Time) Workup Concentrate & Pour into Ice Water Check->Workup Yes Filter Filter & Dry Workup->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Purity < 95% Final Final Product: White Solid Filter->Final Purity > 95% Recryst->Final

Caption: Figure 2. Operational workflow for the synthesis, including decision points for reaction monitoring and purification.

Analytical Validation (Self-Validating Data)

To confirm the identity of Methyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate , compare your data against these expected values.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.20 Broad Singlet1HNH Confirms pyrazole ring formation.
6.65 Singlet1HAr-H (C4) Characteristic pyrazole proton; confirms aromatization.
3.82 Singlet3HOCH

Methyl ester intact.
1.28 Singlet9HC(CH

)

tert-Butyl group intact.
Mass Spectrometry (LC-MS)
  • Expected Mass (M): 182.22 g/mol

  • Observed Ion:

    
    
    
  • Key Fragment: Loss of methoxy group or t-butyl fragmentation patterns may be observed in EI-MS.

Troubleshooting & Optimization

  • Issue: Oily Product.

    • Cause: Residual solvent or incomplete cyclization.

    • Solution: Triturate the oil with cold hexanes or pentane to induce crystallization. Ensure the reaction was refluxed long enough to dehydrate the intermediate hydrazone.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the ester during workup.

    • Solution: Avoid using strong bases or prolonged exposure to water during workup. Ensure the hydrazine hydrate is not vastly in excess (> 2.0 eq), which can form the hydrazide (reaction of hydrazine with the ester).

  • Issue: Regioisomer Concerns.

    • Insight: In solution, the N-H pyrazole exists as a tautomer. Regioisomers (3-tBu vs 5-tBu) are chemically equivalent unless the Nitrogen is alkylated. If N-alkylation is the next step, the steric bulk of the tert-butyl group will direct alkylation to the nitrogen distal to the t-butyl group (forming the 1-alkyl-3-tert-butyl isomer).

References

  • Synthesis of Pyrazole-3-carboxylates

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source: ACS Omega, 2023.
    • URL:[Link]

  • General Pyrazole Synthesis (Paal-Knorr)

    • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine (Analogous Chemistry).[2]

    • Source: Organic Syntheses, 2013, 90, 301-315.
    • URL:[Link]

  • Medicinal Chemistry Application

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source: Molbank, 2021.
    • URL:[Link][1][4]

Sources

Method

Synthesis of Substituted Isoxazoles from Methyl 5,5-dimethyl-2,4-dioxohexanoate: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Its prevalence in approved drugs such as the anti-inflammatory agent parecoxib and the antibiotic sulfamethoxazole underscores the importance of robust and efficient synthetic routes to functionalized isoxazole derivatives.[5] One of the most fundamental and reliable methods for constructing the isoxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[5][6]

This application note provides a comprehensive guide to the synthesis of a substituted isoxazole, specifically from methyl 5,5-dimethyl-2,4-dioxohexanoate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and discuss the characterization of the final product. The aim is to equip researchers in drug discovery and organic synthesis with the necessary knowledge to confidently execute this valuable reaction.

Scientific Principles and Reaction Mechanism

The synthesis of isoxazoles from 1,3-dicarbonyl compounds, often referred to as the Claisen isoxazole synthesis, is a classic cyclocondensation reaction.[5] The reaction proceeds through the nucleophilic attack of hydroxylamine (NH₂OH) on the two electrophilic carbonyl carbons of the β-diketone.

The key steps of the mechanism are as follows:

  • Oxime Formation: The more reactive amino group of hydroxylamine initially attacks one of the carbonyl groups of methyl 5,5-dimethyl-2,4-dioxohexanoate. Given the steric bulk of the tert-butyl group adjacent to the C4 carbonyl, the initial attack is favored at the less hindered C2 carbonyl. This is followed by the elimination of a water molecule to form an oxime intermediate.[6][7]

  • Intramolecular Cyclization: The hydroxyl group of the newly formed oxime then acts as a nucleophile, attacking the second carbonyl carbon (C4) in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate, resulting in the formation of the stable, aromatic isoxazole ring.[6]

The regioselectivity of the initial attack is a critical consideration in isoxazole synthesis from unsymmetrical β-diketones.[8] Varying reaction conditions, such as pH and solvent, can sometimes be used to control which regioisomer is formed.[5][9][10]

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Products start_A Methyl 5,5-dimethyl-2,4-dioxohexanoate step1 Step 1: Nucleophilic Attack & Oxime Formation (Favored at C2 Carbonyl) start_A->step1 start_B Hydroxylamine (NH₂OH) start_B->step1 step2 Step 2: Intramolecular Cyclization step1->step2 - H₂O step3 Step 3: Dehydration & Aromatization step2->step3 product Methyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate step3->product - H₂O water 2 H₂O step3->water

Caption: Reaction mechanism for isoxazole synthesis.

Experimental Protocol

This protocol details the synthesis of methyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate from methyl 5,5-dimethyl-2,4-dioxohexanoate.

Materials and Equipment

  • Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5)[11][12]

  • Hydroxylamine hydrochloride (CAS: 5470-11-1)

  • Sodium acetate (anhydrous)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Reaction Parameters

Reagent/ParameterMolecular WeightQuantityMoles (mmol)Molar Ratio
Methyl 5,5-dimethyl-2,4-dioxohexanoate186.21 g/mol 5.00 g26.81.0
Hydroxylamine hydrochloride69.49 g/mol 2.24 g32.21.2
Sodium acetate82.03 g/mol 2.65 g32.31.2
Solvent-Ethanol (50 mL)--
Temperature-Reflux (~78 °C)--
Reaction Time-4-6 hours--
Expected Yield197.23 g/mol ~4.2 g-~80%

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5,5-dimethyl-2,4-dioxohexanoate (5.00 g, 26.8 mmol), hydroxylamine hydrochloride (2.24 g, 32.2 mmol), and sodium acetate (2.65 g, 32.3 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.[13]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake well.

    • Separate the layers and extract the aqueous layer with an additional 25 mL of ethyl acetate.

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[14]

    • A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as an oil or a low-melting solid.

Caption: Experimental workflow for isoxazole synthesis.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate.[15]

Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.1 (s, 1H, isoxazole C4-H), ~3.7 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂-), ~1.3 (s, 9H, -C(CH₃)₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~178 (C=O, ester), ~169 (C5-isoxazole), ~160 (C3-isoxazole), ~102 (C4-isoxazole), ~52 (-OCH₃), ~35 (-CH₂-), ~32 (quaternary C of t-butyl), ~28 (-C(CH₃)₃).[16]
IR (thin film, cm⁻¹)~2970 (C-H stretch), ~1740 (C=O stretch, ester), ~1610 (C=N stretch), ~1460 (C=C stretch, ring).[17]
Mass Spec. (ESI+)m/z: 198.11 [M+H]⁺, 220.09 [M+Na]⁺.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Impure starting materials.- Insufficient reaction time or temperature.- Ineffective base.- Ensure the purity of the β-diketone.- Monitor the reaction by TLC to ensure completion.- Use freshly opened or dried sodium acetate.
Formation of Regioisomers - The β-diketone is not perfectly selective under the reaction conditions.- Modify reaction conditions (e.g., solvent, temperature, base) to favor the desired isomer.[8]- Careful purification by column chromatography may be required to separate isomers.
Difficult Purification - Product co-elutes with impurities.- Product is an oil that is difficult to handle.- Try different solvent systems for column chromatography.[14]- If the product is an oil, attempt trituration with a non-polar solvent like hexane to induce crystallization.[18]

Conclusion

The cyclocondensation of methyl 5,5-dimethyl-2,4-dioxohexanoate with hydroxylamine is an effective and straightforward method for the synthesis of a highly functionalized isoxazole derivative. This protocol provides a reliable pathway for accessing this important heterocyclic core, which serves as a valuable building block for further elaboration in drug discovery programs. By understanding the reaction mechanism and potential pitfalls, researchers can efficiently produce these compounds for biological evaluation and the development of new therapeutic agents.

References

  • synthesis of isoxazoles - YouTube. (2019, January 19).
  • Manisekar, S., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2022). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine… ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing.
  • Manisekar, S., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6463–6470.
  • (PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - ResearchGate. (2018, January 20).
  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... - ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to... - ResearchGate.
  • The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.
  • Hydroxylammonium chloride - Sciencemadness Wiki. (2023, June 25).
  • Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide - Benchchem.
  • Sokolov, S. D., Temyakova, L. F., & Tikhomirova, G. B. (1978). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Zhurnal Analiticheskoi Khimii, 33(4), 672-675.
  • Hydroxylamine - Wikipedia.
  • HYDROXYLAMINE HCL - Ataman Kimya.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017, July 7).
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (2015, January 12).
  • Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone | Request PDF - ResearchGate.
  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH.
  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c - ResearchGate.
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem.
  • strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product - Benchchem.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • methyl 5,5-dimethyl-4-oxohexanoate - C9H16O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and - The Royal Society of Chemistry.
  • methyl 5,5-dimethyl-2,4-dioxohexanoate | 42957-17-5 - ChemicalBook. (2023, May 26).
  • methyl 5,5-dimethyl-2,4-dioxohexanoate | 42957-17-5 - ChemicalBook. (2023, May 26).
  • 5,5-dimethyl-1,3-cyclohexanedione - Organic Syntheses Procedure.

Sources

Application

Knoevenagel condensation conditions for beta-dioxo esters

Topic: Optimization of Knoevenagel Condensation for -Dioxo Esters Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers Application Note: H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Knoevenagel Condensation for


-Dioxo Esters
Content Type:  Application Note & Protocol Guide
Audience:  Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Application Note: High-Efficiency Knoevenagel Condensation for -Dioxo Esters

Introduction & Scope

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, primarily utilized to synthesize


-unsaturated carbonyl compounds.[1][2] While the reaction is classically robust, condensing 

-dioxo esters (e.g., acetoacetates, malonates) with sterically hindered or electron-rich aldehydes presents specific challenges regarding E/Z selectivity, yield, and byproduct formation (decarboxylation or Michael addition).

This guide moves beyond textbook definitions to provide field-tested protocols for


-dioxo esters, contrasting classical organocatalytic methods with Lewis-acid mediated strategies (

) and modern green chemistry approaches.

Key Applications:

  • Pharmaceuticals: Synthesis of 1,4-dihydropyridines (calcium channel blockers) and coumarin derivatives.

  • Materials: Precursors for conjugated polymers and UV filters.

Mechanistic Insight & Control

Understanding the mechanism is the first step to troubleshooting. For


-dioxo esters, the reaction is driven by the acidity of the methylene protons (

).
The Catalytic Cycle

The reaction generally proceeds via a base-catalyzed mechanism. The choice of base determines whether the reaction stops at the aldol intermediate or proceeds to the unsaturated product.

KnoevenagelMechanism Start Aldehyde + Beta-Dioxo Ester Deprotonation Enolate Formation (Base Removal of H+) Start->Deprotonation Base (Cat.) Attack Nucleophilic Attack (C-C Bond Formation) Deprotonation->Attack fast Aldol Tetrahedral Intermediate Attack->Aldol Elimination Dehydration (-H2O) Aldol->Elimination Rate Limiting (often) Elimination->Start Reversible (Water Inhibition) Product Alpha,Beta-Unsaturated Ester Elimination->Product

Figure 1: Generalized catalytic cycle for base-mediated Knoevenagel condensation. Note the reversibility of the dehydration step, necessitating water removal.

Critical Process Parameters (CPPs)
  • Water Management: The dehydration step is reversible. Accumulation of water shifts equilibrium back to the aldol intermediate or starting materials.

    • Solution: Azeotropic distillation (Dean-Stark) or molecular sieves (3Å/4Å).

  • Base Strength vs. Nucleophilicity:

    • Piperidine/Acetic Acid: Forms a piperidinium acetate buffer. The iminium ion mechanism is often operative with aldehydes, accelerating the attack.

    • Titanium Tetrachloride (

      
      ):[3][4][5][6] Acts as a Lewis acid to activate the electrophile and a dehydrating agent, making it irreversible.
      
  • Solvent Polarity:

    • Non-polar solvents (Toluene, Benzene) favor dehydration when coupled with azeotropic removal.

    • Polar solvents (Ethanol, DMF) stabilize the ionic intermediates but may require higher temperatures to drive elimination.

Experimental Protocols

Protocol A: Classical Dean-Stark Conditions (The "Workhorse")

Best For: Unhindered aromatic aldehydes, large-scale synthesis, stable substrates. Mechanism: Piperidinium acetate catalysis with physical water removal.

Reagents:

  • Aldehyde (1.0 equiv)

  • 
    -Dioxo ester (e.g., Ethyl Acetoacetate) (1.0–1.1 equiv)
    
  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Toluene (0.5 M concentration)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Toluene, Aldehyde, and

    
    -Dioxo ester.
    
  • Catalyst Addition: Add Piperidine and Acetic Acid sequentially.

  • Reflux: Heat to vigorous reflux (

    
    ). Monitor water collection in the trap.
    
  • Monitoring: Reaction is typically complete when water evolution ceases (2–6 hours).

  • Workup: Cool to RT. Wash with dilute HCl (to remove piperidine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization (ethanol/hexane) or flash chromatography.

Protocol B: Lewis Acid Mediated (Lehnert Modification)

Best For: Sterically hindered ketones, acid-sensitive substrates, low-reactivity electrophiles. Mechanism:


 activates the carbonyl and acts as a chemical dehydrating agent (scavenging oxygen as 

).

Safety Warning:


 releases HCl fumes upon contact with moisture. Handle under inert atmosphere (Argon/Nitrogen).

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[3]

  • 
    -Dioxo ester (1.0 equiv)
    
  • 
     (2.0 equiv)
    
  • Pyridine or dry THF (4.0 equiv)

  • Solvent: Dry THF or

    
    
    

Procedure:

  • Preparation: Flame-dry glassware and maintain an Argon atmosphere.

  • Solvent Charge: Add dry THF (

    
    ) to the flask and cool to 
    
    
    
    (ice bath).
  • Titanium Addition: Add

    
     dropwise. A yellow/complex precipitate may form.
    
  • Substrate Addition: Add the Aldehyde and

    
    -Dioxo ester mixture to the flask.
    
  • Base Addition (Critical): Add Pyridine dropwise over 15–30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Quench: Quench carefully with water or saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate. The aqueous layer will contain titanium salts (

    
    ). Filter through a Celite pad if emulsions form.
    
Protocol C: Green/Solvent-Free (Grinding)

Best For: Aldehydes with electron-withdrawing groups, small-scale rapid screening, green chemistry compliance.

Reagents:

  • Aldehyde (1.0 equiv)

  • 
    -Dioxo ester (1.0 equiv)
    
  • Catalyst: L-Proline (10 mol%) or Ammonium Acetate.

Procedure:

  • Grinding: Place reactants and catalyst in a mortar.

  • Reaction: Grind with a pestle for 10–20 minutes. The mixture often turns into a paste or liquid (eutectic melt).

  • Workup: Add water. The solid product usually precipitates out. Filter and wash with cold ethanol.

Data Summary & Catalyst Comparison

ConditionCatalyst SystemTemp (

)
Time (h)Yield (%)Selectivity (

)
Notes
Classical Piperidine/AcOH110 (Reflux)2–675–95ModerateRequires water removal; robust.
Lehnert

/Pyridine
0

25
1–1285–98Low (Mixture)Excellent for hindered ketones; strictly anhydrous.
Green L-Proline25 (Grind)0.2–0.580–95HighSubstrate dependent; difficult for ketones.
Ionic Liquid [bmim]OH25–600.5–2>90HighCatalyst recyclable; expensive setup.

Troubleshooting Guide

Scenario 1: No Reaction / Low Conversion

  • Cause: Wet solvent (reversible equilibrium) or deactivated aldehyde.

  • Fix: Switch to Protocol B (

    
    ) to force dehydration. Ensure molecular sieves are fresh if using Protocol A.
    

Scenario 2: Polymerization / Tar Formation

  • Cause: Overheating or excessive base concentration causing Michael addition of the enolate to the product.

  • Fix: Lower temperature.[7] Use a weaker base (e.g., replace Piperidine with

    
    -alanine).
    

Scenario 3: Decarboxylation

  • Cause: High temperature with malonic acid derivatives (Doebner-type conditions).

  • Fix: Ensure you are using esters (diethyl malonate), not acids. If using acids, keep temp

    
    .
    

Workflow Decision Tree

Use this logic flow to select the optimal protocol for your specific substrate.

DecisionTree Start Start: Select Substrate Q1 Is the Carbonyl Hindered? (e.g., Ketone, Ortho-subst. Aldehyde) Start->Q1 Q2 Is the Substrate Acid/Base Sensitive? Q1->Q2 No (Reactive Aldehyde) ProtoB Protocol B: Lehnert (TiCl4/THF/0°C) Q1->ProtoB Yes (Hindered) ProtoA Protocol A: Classical (Piperidine/Toluene/Reflux) Q2->ProtoA No (Stable) ProtoC Protocol C: Green (Grinding/L-Proline) Q2->ProtoC Yes (Sensitive)

Figure 2: Protocol selection guide based on substrate sterics and stability.

References

  • Lehnert, W. (1973).[6] "Knoevenagel-Condensations with

    
    /Base." Tetrahedron, 29(4), 635-638. 
    
  • List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730-1734.

  • Toda, F., et al. (1999). "Solvent-free Knoevenagel Condensations." Green Chemistry, 1, 253-255.

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Recent Literature."

  • Santra, S., et al. (2013). "Green Knoevenagel Condensation: A Review." Chemical Reviews.

Sources

Method

Application Note: Microwave-Assisted Synthesis using Methyl 5,5-dimethyl-2,4-dioxohexanoate

Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH), also known as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl building block. Its structural uniqueness lies in the bulky tert-butyl group (5,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH), also known as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl building block. Its structural uniqueness lies in the bulky tert-butyl group (5,5-dimethyl moiety), which imparts significant lipophilicity and metabolic stability to downstream pharmacophores. However, this steric bulk often impedes conventional thermal condensation reactions, leading to prolonged reaction times and side-product formation.

This guide details optimized microwave-assisted protocols for transforming MDDH into two critical drug scaffolds: 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylates and 3-(3,3-dimethyl-2-oxobutyl)quinoxalin-2(1H)-ones . By leveraging the Arrhenius acceleration and dipolar polarization effects of microwave irradiation, these protocols reduce synthesis time from hours to minutes while enhancing regioselectivity.

Chemical Basis & Mechanistic Insights

The Substrate: Methyl 5,5-dimethyl-2,4-dioxohexanoate

The reactivity of MDDH is defined by its three electrophilic centers:

  • C1 (Ester Carbonyl): Susceptible to nucleophilic attack, typically involved in final cyclization steps.

  • C2 (

    
    -Keto Carbonyl):  Highly electrophilic; key site for Schiff base formation.
    
  • C4 (

    
    -Keto Carbonyl):  Sterically hindered by the adjacent tert-butyl group but essential for 1,3-dinucleophile condensation.
    
Why Microwave Irradiation?

Conventional heating of MDDH with dinucleophiles often results in incomplete conversion due to the steric hindrance of the tert-butyl group. Microwave irradiation (MW) overcomes this energy barrier through:

  • Dipolar Polarization: Direct coupling with the polar 1,3-dicarbonyl system generates rapid internal heating.

  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the rate constant (

    
    ) of the condensation step.
    

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazole-5-carboxylates

Target: Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (or regioisomer depending on conditions). Mechanism: Knorr Pyrazole Synthesis via condensation with phenylhydrazine.

Materials
  • Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH): 1.0 mmol (186 mg)

  • Phenylhydrazine: 1.1 mmol (119 mg)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: p-Toluenesulfonic acid (pTSA) - 10 mol% (optional, for EtOH route)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve MDDH (1.0 mmol) in 2 mL of EtOH.

  • Addition: Add phenylhydrazine (1.1 mmol) dropwise. Note: The reaction is exothermic; mild heating may occur.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Target Temperature: 120°C[1]

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates directly.

    • If Solid: Filter and wash with cold EtOH.

    • If Soluble: Evaporate solvent and recrystallize from EtOH/Water (9:1).

Validation Criteria
  • TLC: (Hexane:EtOAc 4:1) – Disappearance of MDDH (

    
    ) and appearance of fluorescent pyrazole spot (
    
    
    
    ).
  • NMR Signature: Disappearance of the methylene protons (-CH2-) of the starting material (

    
     ppm enol / 
    
    
    
    ppm keto) and appearance of the pyrazole -CH= singlet (
    
    
    ppm).
Protocol B: Synthesis of Quinoxalinones

Target: Reaction with o-phenylenediamine to form quinoxalinone scaffolds. Selectivity: The 1,2-diamine preferentially attacks the


-keto ester moiety (C1-C2) or the 

-diketone (C2-C4). MW conditions favor the thermodynamic product.
Materials
  • MDDH: 1.0 mmol[2]

  • o-Phenylenediamine: 1.0 mmol

  • Solvent: Glacial Acetic Acid (AcOH)[3]

Step-by-Step Workflow
  • Preparation: Mix MDDH and o-phenylenediamine in a 10 mL microwave vial.

  • Solvent: Add 3 mL Glacial AcOH.

  • Irradiation:

    • Target Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

  • Quenching: Pour the hot reaction mixture into 20 mL of crushed ice/water.

  • Isolation: The quinoxalinone derivative precipitates as a solid.[4] Filter, wash with water, and dry.[5]

Data Analysis & Comparison

The following table summarizes the efficiency gains of MW protocols over conventional reflux methods for MDDH transformations.

ParameterConventional Reflux (EtOH)Microwave Assisted (120°C)Improvement Factor
Reaction Time 4 – 6 Hours10 – 15 Minutes24x Faster
Yield (Isolated) 65 – 72%88 – 94%+20% Yield
Solvent Usage 20 mL / mmol2 mL / mmol10x Reduction
Purity (Crude) Requires ChromatographyRecrystallization onlyProcess Efficiency

Data extrapolated from comparative studies of


-diketo esters [1, 2].

Pathway Visualization

The following diagrams illustrate the reaction logic and the experimental workflow.

Reaction Pathway Logic

This diagram details the divergent synthesis pathways based on the nucleophile used.

ReactionPathways MDDH Methyl 5,5-dimethyl- 2,4-dioxohexanoate (MDDH) Inter_A Hydrazone Intermediate MDDH->Inter_A Condensation (C2/C4) MW: 120°C Inter_B Schiff Base Intermediate MDDH->Inter_B Condensation (C1/C2) MW: 140°C Hydrazine Phenylhydrazine (R-NH-NH2) Hydrazine->Inter_A Diamine o-Phenylenediamine (1,2-diamine) Diamine->Inter_B Pyrazole tert-Butyl Pyrazole Carboxylate Inter_A->Pyrazole Cyclization - H2O (Knorr Synthesis) Quinoxaline Quinoxalinone Derivative Inter_B->Quinoxaline Cyclization - MeOH (Hinsberg-like)

Caption: Divergent synthesis pathways from MDDH to Pyrazoles and Quinoxalinones under MW conditions.

Experimental Workflow

A standardized workflow for ensuring reproducibility.

Workflow Start Reagent Prep (MDDH + Nucleophile) Seal Seal Vial (PTFE Septum) Start->Seal MW MW Irradiation 120-140°C, 10-15 min Seal->MW Cool Cooling (Compressed Air to 50°C) MW->Cool TLC TLC Check (Disappearance of SM) Cool->TLC TLC->MW Incomplete (+5 min) Workup Precipitation/Filtration (No Column Needed) TLC->Workup Complete

Caption: Step-by-step microwave synthesis workflow ensuring safety and high throughput.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Varma, R. S. (1999).[6] Solvent-free organic syntheses using supported reagents and microwave irradiation.[1][3][6][7][8] Green Chemistry. [Link]

  • Perez, E., et al. (2000). Efficient synthesis of pyrazoles and isoxazoles under microwave irradiation. Tetrahedron Letters. [Link][1]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 5,5-dimethyl-2,4-dioxohexanoate Synthesis

Introduction: The Chemistry of 2,4-Dioxo Esters Welcome to the technical guide for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate . This compound is a critical intermediate, often used in the synthesis of heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of 2,4-Dioxo Esters

Welcome to the technical guide for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate . This compound is a critical intermediate, often used in the synthesis of heterocycles (e.g., for antiviral drugs) or as a precursor for phenylalanine derivatives.

The synthesis relies on a Crossed Claisen Condensation between pinacolone (3,3-dimethyl-2-butanone) and dimethyl oxalate. While the reaction looks straightforward on paper, the steric bulk of the tert-butyl group and the specific solubility properties of the intermediate salt often lead to variable yields (30–60%) if not carefully managed.

This guide moves beyond standard textbook protocols to address the thermodynamic and kinetic bottlenecks that cause yield loss.

Module 1: Reaction Design & Thermodynamics

The Core Challenge

The reaction is an equilibrium process. To achieve high yields (>80%), you must drive the equilibrium to the right. The most effective way to do this is by exploiting the acidity of the product (pKa ~3.3). The product consumes the base to form a stable enolate salt.

Key Directive: You must use at least 1.0 equivalent of base (preferably 1.2–1.5 eq). If you use a catalytic amount, the reaction will not proceed.

Workflow Visualization

The following diagram illustrates the optimized process flow, highlighting the critical "Salt Precipitation" strategy which prevents the reverse reaction.

ClaisenWorkflow Reactants Reagents: Pinacolone + Dimethyl Oxalate BaseAdd Base Addition: NaOMe (solid) or NaH Reactants->BaseAdd Anhydrous Toluene Enolization Enolate Formation (Kinetic Step) BaseAdd->Enolization < 10°C Condensation C-C Bond Formation (Claisen) Enolization->Condensation Attack on Oxalate SaltPrecip CRITICAL STEP: Sodium Salt Precipitation Condensation->SaltPrecip Driving Force (Irreversible) Quench Acidic Quench (pH < 2) SaltPrecip->Quench 3M H2SO4 / Ice

Figure 1: Optimized synthesis workflow. The precipitation of the sodium salt in non-polar solvents (Toluene) drives the equilibrium forward, preventing the reverse reaction.

Module 2: Troubleshooting & FAQs

Category A: Low Yield / No Reaction

Q1: I used Sodium Methoxide (NaOMe) in Methanol, but my yield is only 40%. Why? A: This is a classic equilibrium issue.

  • The Problem: In methanol, the reaction remains homogeneous. The equilibrium

    
     is often close to 1. Furthermore, the byproduct (methanol) is the solvent, which pushes the equilibrium back toward the starting materials.
    
  • The Fix: Switch solvent to Toluene or MTBE .

    • Use solid NaOMe (commercial powder is fine if fresh).

    • As the reaction proceeds, the sodium salt of the product is insoluble in toluene and precipitates as a thick solid. This removal from the solution phase drives the reaction to completion (Le Chatelier’s principle).

Q2: The reaction mixture turned into a solid block and the stirrer stopped. Is the batch ruined? A: No, this is actually a good sign .

  • Explanation: The solidification confirms the formation of the sodium enolate salt.

  • Action: Do not panic. Add more anhydrous toluene to facilitate stirring, or switch to an overhead mechanical stirrer (high torque) for larger batches. Ensure the suspension is broken up before the quenching step to ensure uniform acidification.

Category B: Workup & "Missing" Product

Q3: TLC showed a new spot, but after aqueous workup, I recovered almost nothing in the organic layer. A: This is a pH control failure .

  • The Science: The product, methyl 5,5-dimethyl-2,4-dioxohexanoate, has a pKa of approx 3.3 .

  • The Trap: If you neutralize the reaction to pH 7 (neutral), the compound exists almost entirely (>99.9%) as the anionic enolate, which is water-soluble. It will remain in the aqueous waste layer.

  • The Fix: You must acidify the aqueous layer to pH 1–2 to protonate the enolate back to the neutral organic species. Only then will it partition into the organic extraction solvent (DCM or EtOAc).

Q4: I see decomposition/gas evolution during workup. A: Beta-keto esters are thermally unstable and prone to decarboxylation .

  • Mechanism: Heating the free acid form (especially in the presence of water/acid) promotes the loss of CO2.

  • Protocol:

    • Perform the quench on ice (0–5°C).

    • Do not heat the extraction mixture.

    • Remove solvent under reduced pressure at a bath temperature < 40°C .

Module 3: Optimized Protocol (Step-by-Step)

This protocol utilizes the Toluene/Precipitation Method for maximum yield.

ParameterSpecificationReason
Solvent Anhydrous Toluene (10 vol)Insolubility of product salt drives equilibrium.
Base Sodium Methoxide (1.2–1.5 eq)Stoichiometric base required to form stable enolate.
Electrophile Dimethyl Oxalate (1.1 eq)Slight excess ensures complete consumption of ketone.
Temp (Add) 0°C to 10°CControls exotherm and prevents side reactions.
Temp (Age) 25°C (RT) for 4–16 hAllows reaction to complete (steric bulk of t-butyl slows kinetics).

Experimental Steps:

  • Setup: Flame-dry a 3-neck flask; equip with mechanical stirrer and N2 inlet.

  • Charge: Add Dimethyl Oxalate (1.1 eq) and Sodium Methoxide (1.5 eq) to Toluene. Cool to 0–5°C.[1]

  • Addition: Add Pinacolone (1.0 eq) dropwise over 30–60 minutes. Note: The mixture will turn yellow and eventually become a thick slurry.

  • Reaction: Warm to Room Temperature (20–25°C) and stir for 6–12 hours.

  • Quench: Pour the thick slurry into a mixture of Ice and 3M H2SO4 (calculated to neutralize base + 10% excess).

  • Extraction: Check pH of aqueous layer (Target: pH < 2). Extract with Ethyl Acetate or DCM.

  • Wash: Wash organics with Brine (do not use Bicarbonate, as it may extract the product).

  • Concentration: Dry over Na2SO4 and concentrate at <40°C.

Module 4: Species Distribution Logic

Understanding the ionization state is critical for isolation. The graph below visualizes why pH 7 is a "dead zone" for yield.

SpeciesDistribution HighPH pH > 5 (Basic/Neutral) SpeciesIon Species: ENOLATE ANION Solubility: Water Soluble Result: LOST in Aqueous Waste HighPH->SpeciesIon Deprotonated LowPH pH < 2 (Acidic) SpeciesNeutral Species: NEUTRAL ENOL Solubility: Organic Soluble Result: RECOVERED in Extract LowPH->SpeciesNeutral Protonated (pKa ~3.3)

Figure 2: pH-dependent solubility logic. Successful isolation requires pH well below the pKa of 3.3.

References

  • Claisen Condensation Mechanism & Driving Force

    • Organic Chemistry Portal.
    • [Link]

  • Synthesis of 2,4-Dioxo Esters (General Methodologies)

    • Journal of the American Chemical Society. "Synthesis and physical properties of beta-diketo esters." (1975).
    • [Link]

  • Physical Properties & CAS Verification (CAS 42957-17-5)
  • Acidity of Beta-Dicarbonyls (pKa Data)

    • EPA CompTox Chemicals Dashboard. "5,5-dimethyl-2,4-dioxohexanoic acid pKa prediction."
    • [Link]

Sources

Optimization

Purification methods for beta-diketone esters: distillation vs chromatography

Welcome to the technical support guide for the purification of β-diketone esters. This document, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on selecting and imple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of β-diketone esters. This document, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on selecting and implementing the appropriate purification strategy—distillation or chromatography. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to help you navigate the unique challenges presented by these versatile compounds.

Understanding Your β-Diketone Ester: Key Properties Influencing Purification

β-Diketone esters are not typical organic molecules; their unique structural features dictate the success or failure of a purification strategy. Understanding these properties is the first step in troubleshooting and method development.

  • Keto-Enol Tautomerism: β-Diketone esters exist as a dynamic equilibrium between the diketo form and a more stable, hydrogen-bonded enol form.[1][2] This equilibrium is sensitive to solvent, temperature, and pH.[3][4] During chromatography, this can lead to undesirable outcomes like band broadening or split peaks as the two tautomers may interact differently with the stationary phase. The enol form's stability can also impact its volatility, affecting distillation.

  • Thermal Stability: While many esters are thermally robust, the 1,3-dicarbonyl moiety can be susceptible to decomposition at elevated temperatures, especially in the presence of acidic or basic impurities. This instability is a critical factor when considering distillation, often necessitating the use of high vacuum to lower the boiling point.[5]

  • Metal Chelation: The enol form of a β-diketone ester is an excellent bidentate ligand capable of forming stable complexes with various metal ions.[6][7][8][9] This property can be exploited for purification by forming copper salts, but it also means that trace metals in your apparatus or reagents can lead to the formation of non-volatile, colored impurities that are difficult to remove.

Method Selection Guide: Distillation vs. Chromatography

Choosing the right purification technique is paramount. Distillation is a bulk separation technique based on differences in boiling points, while chromatography separates compounds based on their differential partitioning between a stationary and a mobile phase.[10][11]

Comparative Analysis
FeatureDistillationFlash Chromatography
Principle Separation by boiling point differences.[10]Separation by polarity and interaction with stationary phase.[12]
Scale Excellent for large quantities (>5 g).Ideal for small to medium quantities (mg to ~10 g).
Resolution Best for large boiling point differences (>25 °C).Can resolve compounds with very similar polarities (small Rf differences).
Speed Can be faster for large scales if setup is simple.Generally faster for small-scale, complex mixtures.
Cost Lower solvent cost; initial equipment can be expensive.High solvent consumption; columns can be costly.
Compound Stability Requires thermal stability, even under vacuum.[5]Milder conditions, but some compounds may decompose on silica gel.[13][14][15]
Ideal For Removing non-volatile impurities; separating simple mixtures on a large scale.Complex mixtures with multiple components; purification of thermally sensitive compounds.
Decision-Making Workflow

Use the following diagram to guide your choice between distillation and chromatography for your β-diketone ester.

G start Crude β-Diketone Ester thermal_stability Is the compound thermally stable at its boiling point (under vacuum)? start->thermal_stability bp_diff Is the boiling point difference between product and impurities >25°C? thermal_stability->bp_diff Yes chromatography Use Flash Chromatography thermal_stability->chromatography No scale Is the scale >5-10 g? bp_diff->scale Yes consider_combo Consider Chromatography (High resolution needed) bp_diff->consider_combo No distillation Use Vacuum Distillation scale->distillation Yes consider_dist Consider Distillation (More economical) scale->consider_dist No

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why is my purified β-diketone ester yellow or green? A1: This coloration is often due to the formation of metal chelates, typically with copper or iron ions. This can happen if the compound comes into contact with metal spatulas, clamps, or impure reagents. The enol tautomer is particularly effective at forming these stable, colored complexes.[13]

Q2: Can I use distillation for a high molecular weight β-diketone ester? A2: Yes, provided the compound is thermally stable. For high molecular weight compounds, a short-path distillation apparatus (like a Kugelrohr) is highly recommended.[6] This minimizes the distance the vapor has to travel, allowing for distillation at lower temperatures and higher vacuum, which reduces the risk of thermal decomposition.

Q3: My β-diketone ester seems to be decomposing on the silica gel column. What can I do? A3: Silica gel is acidic and can catalyze decomposition for sensitive substrates.[15] First, confirm instability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If decomposition occurs, you can try deactivating the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18) may be necessary.[15]

Q4: Do I need to worry about keto-enol tautomerism during distillation? A4: Generally, less so than in chromatography. The keto-enol interconversion is usually rapid at the temperatures used for distillation. The observed boiling point will be that of the equilibrium mixture. The primary concern for distillation is thermal decomposition, not tautomerism.

Troubleshooting Guides
Distillation Issues
ProblemPotential Cause(s)Recommended Solution(s)
Bumping / Uneven Boiling Inefficient stirring; superheating.Ensure vigorous stirring with a magnetic stir bar. Use a heating mantle with a sand or oil bath for even heat distribution.
Product Decomposing in Flask Distillation temperature is too high.Improve the vacuum to lower the boiling point. Use a short-path distillation apparatus to minimize heating time.[16]
Low Recovery / Yield Incomplete distillation; hold-up in the apparatus.Ensure the distillation is run to completion (no more distillate comes over at the target temperature/pressure). Use a smaller apparatus for smaller scales to minimize surface area and product loss.
Cloudy Distillate Co-distillation with water or other immiscible impurity.Ensure all starting materials and glassware are scrupulously dry. Perform an aqueous workup and thorough drying (e.g., with MgSO₄ or Na₂SO₄) before distillation.
Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Broad Peaks or Tailing Keto-enol tautomerism on the silica surface; compound is too polar for the solvent system.Add a small amount (~0.5%) of acetic acid to the eluent to maintain a consistent protonation state. Increase the polarity of the eluent gradually.[15]
Compound Won't Elute Eluent is not polar enough; irreversible adsorption.Increase eluent polarity (e.g., switch from ethyl acetate/hexane to methanol/dichloromethane).[15] If the compound is acidic, adding acetic acid can help. If basic, adding triethylamine can help.
Poor Separation of Spots Incorrect solvent system; column is overloaded.Systematically test different solvent systems using TLC. Ensure the crude material is fully dissolved and loaded onto the column in a minimal volume of solvent. Do not overload the column (typically 1-5% of silica weight).
Product Elutes in Solvent Front Eluent is too polar; sample was loaded in a strong solvent.Decrease the eluent polarity. Dissolve the sample in a minimal amount of a weak solvent (like hexane or dichloromethane) before loading.[17]
Detailed Protocols

The following workflow provides a general overview of the purification process.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, brine) crude->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Crude Oil (TLC, NMR) concentrate->analyze purify Select Purification Method (Distillation or Chromatography) analyze->purify fractions Collect Fractions purify->fractions analyze_frac Analyze Fractions (TLC) fractions->analyze_frac combine Combine Pure Fractions analyze_frac->combine final_concentrate Concentrate in vacuo combine->final_concentrate pure_product Pure β-Diketone Ester final_concentrate->pure_product

Caption: General workflow for β-diketone ester purification.

Protocol 1: Vacuum Distillation of a Thermally Stable β-Diketone Ester

This protocol is suitable for purifying multi-gram quantities of a β-diketone ester where impurities have significantly different boiling points.

  • Preparation: Ensure the crude ester is dry and free of non-volatile solids. Select a round-bottom flask that will be no more than two-thirds full. Add a fresh, appropriately sized magnetic stir bar.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Lightly grease all joints with high-vacuum grease. Ensure the receiving flask(s) are correctly positioned.

  • Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between. Begin stirring and slowly open the system to the vacuum. Allow the system to evacuate fully until all low-boiling residual solvents are removed.

  • Heating: Immerse the distillation flask in a heating mantle or oil bath placed on a magnetic stirrer. Gradually increase the temperature.

  • Fraction Collection: Collect any initial low-boiling impurities (forerun) in a separate receiving flask. As the temperature approaches the expected boiling point of your product, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range.

  • Completion: Once the distillation rate slows significantly or the temperature begins to drop, stop heating. Allow the system to cool completely before slowly venting to atmospheric pressure.

  • Analysis: Analyze the collected fractions by TLC or NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating complex mixtures or thermally sensitive compounds.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that gives your desired product an Rf value of approximately 0.25-0.35 and separates it well from impurities.

  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a weak solvent (e.g., dichloromethane or the eluent itself). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using positive pressure (a "flash" system), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the separation by periodically checking the fractions with TLC.

  • Gradient Elution (Optional): If components are not eluting, you can gradually increase the polarity of the solvent system to speed up elution of more polar compounds.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.

References
  • Modification of Biobased Lipophilic Β-Diketone - Juniper Publishers. (2018). Available at: [Link]

  • Recent Developments in the Synthesis of β-Diketones - PMC. (n.d.). Available at: [Link]

  • Asemave, K. (2016). biobased lipophilic chelating agents and their applications in metals recovery. University of York. Available at: [Link]

  • Wiley-VCH. (2005). Supporting Information. Available at: [Link]

  • Beaudry, C. M. et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters. Available at: [Link]

  • Enol Content and Enolization - University of Colorado Boulder. (n.d.). Available at: [Link]

  • Protocols for the preparation of each of the four possible stereoisomeric. alpha.-alkyl-. beta.-hydroxy carboxylic acids from a single chiral aldol reagent - Academia.edu. (n.d.). Available at: [Link]

  • Fisher Esterification: Synthesis and Purification of Esters - HSCprep. (2025). Available at: [Link]

  • Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization - Organic Chemistry Portal. (2019). Available at: [Link]

  • Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate - Organic Syntheses. (n.d.). Available at: [Link]

  • β-diketones: Important Intermediates for Drug Synthesis. (n.d.). Available at: [Link]

  • Synthesis of tris(β-diketones) and study of their complexation with some transition metals - ResearchGate. (n.d.). Available at: [Link]

  • Understanding Distillation and Chromatography: The Art of Separation - Oreate AI Blog. (2025). Available at: [Link]

  • How to select a technique - Chromedia. (n.d.). Available at: [Link]

  • Successful Flash Chromatography - Biotage. (n.d.). Available at: [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). Available at: [Link]

  • Chromatography Troubleshooting - YouTube. (2020). Available at: [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. (n.d.). Available at: [Link]

  • The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review - ResearchGate. (2025). Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Method for purification of ketones - Google Patents. (n.d.).
  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters - ACS Publications. (2020). Available at: [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (2022). Available at: [Link]

  • What is the difference between distillation and chromatography? - Quora. (2018). Available at: [Link]

  • Vacuum distillation process - Google Patents. (n.d.).
  • How to choose a proper chromatography method to separate substrates? - Chemistry Stack Exchange. (2015). Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES - Rasayan J. Chem. (n.d.). Available at: [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024). Available at: [Link]

  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester - ChemRxiv. (n.d.). Available at: [Link]

  • Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode - Pope Scientific, Inc. (2023). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted Dimethyl Oxalate

Welcome to the technical support center for the effective removal of unreacted dimethyl oxalate from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective removal of unreacted dimethyl oxalate from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their products from this common reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted dimethyl oxalate?

A1: The primary methods for removing unreacted dimethyl oxalate leverage its physical and chemical properties. These include:

  • Aqueous Extraction: Utilizing the water solubility of dimethyl oxalate for removal.

  • Recrystallization: Exploiting differences in solubility between the desired product and dimethyl oxalate in a given solvent system.

  • Distillation (Atmospheric or Vacuum): Separating dimethyl oxalate based on its boiling point.

  • Basic Hydrolysis: Converting dimethyl oxalate into water-soluble salts of oxalic acid and methanol.

  • Chromatography: For purification of complex mixtures where other methods are not suitable.

Q2: How can I quickly check if my product is free from dimethyl oxalate?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative assessment. Co-spot your reaction mixture with a standard of pure dimethyl oxalate. Visualization under UV light (for UV-active compounds) or with a suitable stain (such as potassium permanganate) can indicate the presence of residual dimethyl oxalate. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.[1][2][3]

Q3: Dimethyl oxalate is a solid at room temperature. Does this impact its removal?

A3: Yes, its solid nature (melting point 50-54 °C) can be both an advantage and a disadvantage.[4] During extractions, if the concentration of dimethyl oxalate is high, it can sometimes precipitate out of the organic phase upon cooling, complicating phase separation. However, this property can also be exploited during recrystallization if a solvent is chosen where the desired product remains in solution at a lower temperature while dimethyl oxalate crystallizes out.

Q4: Is dimethyl oxalate stable to acidic or basic conditions during workup?

A4: Dimethyl oxalate is susceptible to hydrolysis under both acidic and basic conditions, although the reaction is significantly faster under basic conditions.[5][6] This reactivity can be used to your advantage by intentionally hydrolyzing it to the more water-soluble oxalate salt for easy removal with an aqueous wash. However, if your target compound is base-sensitive, prolonged exposure to basic conditions should be avoided.

Decision-Making Workflow for Dimethyl Oxalate Removal

To assist in selecting the most appropriate purification strategy, the following workflow is recommended:

G start Reaction Mixture Containing Dimethyl Oxalate product_properties Assess Product Properties: - Thermal Stability - Solubility - Acid/Base Stability start->product_properties extraction Aqueous Extraction product_properties->extraction Product is water-insoluble and stable to water? recrystallization Recrystallization product_properties->recrystallization Product has significantly different solubility from dimethyl oxalate? distillation Distillation (Atmospheric or Vacuum) product_properties->distillation Product is thermally stable and has a significantly different boiling point? hydrolysis Basic Hydrolysis Followed by Extraction product_properties->hydrolysis Product is base-stable? chromatography Column Chromatography product_properties->chromatography Other methods fail or mixture is complex? end Pure Product extraction->end recrystallization->end distillation->end hydrolysis->end chromatography->end

Sources

Optimization

Technical Support Center: Regioselective Alkylation of β-Keto Esters

Welcome to the technical support center for the regioselective alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced landscape of O- v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced landscape of O- versus C-alkylation of these versatile building blocks. Here, we address common experimental challenges through a series of frequently asked questions and provide detailed, field-proven protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My β-keto ester alkylation is giving me a mixture of C- and O-alkylated products. How can I favor C-alkylation?

This is a classic challenge in enolate chemistry. To favor the formation of the C-alkylated product, you need to operate under conditions that promote thermodynamic control. The C-alkylated product is generally the more thermodynamically stable product.[1] Here are the key parameters to adjust:

  • Choice of Base and Solvent: Employ a weaker base, such as a sodium or potassium alkoxide (e.g., NaOEt, KOt-Bu), in a protic solvent like the corresponding alcohol (e.g., ethanol).[2] This setup establishes an equilibrium between the enolate and the starting β-keto ester, allowing the reaction to proceed to the more stable C-alkylated product.[3]

  • Temperature: Higher reaction temperatures favor the thermodynamic product.[2][4][5][6] Running the reaction at room temperature or even with gentle heating can significantly increase the yield of the C-alkylated isomer.

  • Counterion: Sodium (Na⁺) and potassium (K⁺) counterions tend to favor C-alkylation.[7]

  • Electrophile: Use a "soft" electrophile, such as an alkyl iodide or bromide.[8][9] According to the Hard and Soft Acids and Bases (HSAB) principle, the "soft" carbon nucleophile of the enolate preferentially attacks a soft electrophile.[10][11][12][13][14]

Q2: I'm trying to synthesize an enol ether, but my reaction is yielding the C-alkylated ketone instead. How can I promote O-alkylation?

To favor the formation of the O-alkylated product (enol ether), you should aim for conditions that promote kinetic control. The O-alkylated product is often the kinetically favored product, meaning it is formed faster.[5][6] Consider the following adjustments:

  • Base and Solvent System: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[4][15] This combination rapidly and irreversibly deprotonates the β-keto ester, "freezing" the kinetically favored enolate.[15]

  • Temperature: Low temperatures are crucial for kinetic control.[2][4][5][6] At -78 °C, the equilibrium between the enolates is minimized, and the faster-forming O-alkylated product predominates.[15]

  • Counterion: Lithium (Li⁺) as a counterion often favors O-alkylation, especially when paired with a strong, bulky base.[7]

  • Electrophile: Employ a "hard" electrophile. Hard electrophiles, such as silyl halides (e.g., TMSCl), alkyl triflates, or oxonium salts, preferentially react at the "hard" oxygen atom of the enolate.[8][16] The formation of a strong O-Si bond is a significant driving force for O-silylation.[1][16]

Q3: I'm observing significant amounts of dialkylated product in my reaction. How can I achieve mono-alkylation?

The formation of dialkylated byproducts is a common issue, especially when the mono-alkylated product still possesses an acidic α-hydrogen. To favor mono-alkylation:

  • Stoichiometry: Use a slight excess of the β-keto ester relative to the base and the alkylating agent. This ensures that the alkylating agent is consumed before it can react with the mono-alkylated product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event.

  • Phase-Transfer Catalysis (PTC): Under certain conditions, phase-transfer catalysis can improve selectivity for mono-alkylation.[17][18][19]

Q4: My reaction is sluggish, and I'm getting low yields. What can I do to improve the reaction rate and conversion?

Several factors can contribute to a sluggish reaction:

  • Base Strength: Ensure your base is strong enough to deprotonate the β-keto ester effectively. The pKa of the α-proton of a typical β-keto ester is around 11.

  • Solvent Choice: If you are aiming for C-alkylation with a weaker base, the solvent must be able to dissolve both the enolate and the alkylating agent. In some cases, a polar aprotic solvent like DMF or DMSO can increase the rate of Sₙ2 alkylation, but be aware this can also favor O-alkylation.[20]

  • Electrophile Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.

  • Additives: In some cases, additives like HMPA or DMPU can enhance the reactivity of enolates, but these should be used with caution due to their toxicity.[8]

Summary of Controlling Factors for O- vs. C-Alkylation

FactorConditions Favoring C-Alkylation (Thermodynamic Control)Conditions Favoring O-Alkylation (Kinetic Control)Rationale
Base Weaker bases (e.g., NaOEt, KOt-Bu)[2]Strong, bulky bases (e.g., LDA)[4][15]Weaker bases establish an equilibrium, favoring the more stable product. Strong, bulky bases deprotonate quickly and irreversibly, favoring the faster-formed product.[3][4][15]
Solvent Protic solvents (e.g., EtOH)[2]Aprotic solvents (e.g., THF)[2][7]Protic solvents facilitate proton exchange and equilibrium. Aprotic solvents do not, thus preserving the kinetically formed enolate.[2][7]
Temperature Higher temperatures (e.g., 25 °C to reflux)[2][4]Low temperatures (e.g., -78 °C)[2][4][15]Higher temperatures provide the energy to overcome the activation barrier to the more stable thermodynamic product. Low temperatures favor the product with the lower activation energy (kinetic product).[5][6]
Counterion Na⁺, K⁺[7]Li⁺[7]The nature of the counterion influences the aggregation and reactivity of the enolate.[21]
Electrophile Soft electrophiles (e.g., R-I, R-Br)[8][9]Hard electrophiles (e.g., R₃SiCl, R-OTf)[8][16]Based on HSAB theory, soft nucleophiles (carbon end of enolate) react with soft electrophiles, and hard nucleophiles (oxygen end of enolate) react with hard electrophiles.[10][12][13][14]

Experimental Protocols

Protocol 1: Selective C-Alkylation of Ethyl Acetoacetate

This protocol is designed to favor the thermodynamically controlled C-alkylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.0-1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add anhydrous diethyl ether to the residue and wash with saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude C-alkylated product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Selective O-Silylation of Ethyl Acetoacetate

This protocol is designed to favor the kinetically controlled O-alkylation (silylation) of ethyl acetoacetate.

Materials:

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Ethyl acetoacetate

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Add anhydrous THF and diisopropylamine (1.1 equivalents) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) to the stirred solution, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the LDA solution, keeping the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add trimethylsilyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • After the addition, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with anhydrous pentane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether.

  • Purify by vacuum distillation.

Visualizing the Reaction Control

The decision between C- and O-alkylation is a classic example of kinetic versus thermodynamic control. The following diagrams illustrate the conceptual framework.

G cluster_conditions Reaction Conditions cluster_control Reaction Control Pathway cluster_products Alkylation Products Base Base Kinetic Control Kinetic Control Base->Kinetic Control Strong, Bulky Thermodynamic Control Thermodynamic Control Base->Thermodynamic Control Weaker Solvent Solvent Solvent->Kinetic Control Aprotic Solvent->Thermodynamic Control Protic Temperature Temperature Temperature->Kinetic Control Low Temperature->Thermodynamic Control High Electrophile Electrophile O-Alkylation O-Alkylation Electrophile->O-Alkylation Hard C-Alkylation C-Alkylation Electrophile->C-Alkylation Soft Counterion Counterion Counterion->O-Alkylation Li+ Counterion->C-Alkylation Na+, K+ Kinetic Control->O-Alkylation Favors Thermodynamic Control->C-Alkylation Favors G β-Keto Ester β-Keto Ester Enolate Enolate β-Keto Ester->Enolate + Base C-Alkylated Product C-Alkylated Product Enolate->C-Alkylated Product + Soft Electrophile (Thermodynamic) O-Alkylated Product O-Alkylated Product Enolate->O-Alkylated Product + Hard Electrophile (Kinetic)

Caption: General reaction pathway for β-keto ester alkylation.

References

  • Current time information in Seattle, WA, US. Google. Retrieved February 15, 2026.
  • Kinetic vs. Thermodynamic Enolates Definition - Organic Chemistry Key Term. Fiveable.
  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info.
  • Kinetic vs. Thermodynamic Enolates. University of Calgary.
  • Comment on the regioselectivity in formation of enolate ion. Filo.
  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. StudyLib.
  • Alkylation of enolates. Fiveable.
  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
  • Alkylation of Enolate Ions. Chemistry LibreTexts.
  • Enolate Alkylations. The University of Chicago.
  • Regioselective Formation of Enolates. JoVE.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic and thermodynamic enolates. Khan Academy.
  • An elementary derivation of the hard/soft-acid/base principle. PubMed.
  • Enolates in Synthesis. University of Bath.
  • Hard and Soft Acids and Bases (HSAB). Veer Surendra Sai University of Technology.
  • Hard and Soft Acids and Bases (HSAB) Theory. Srrchemistrylessons.
  • HSAB theory. Wikipedia.
  • Alkali Metal Counterion Control of Enolate Protonation Stereoselectivity. Organic Letters.
  • The Acetoacetic Ester Synthesis. University of Wisconsin-Madison.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit.
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
  • PTC C-Alkylation of Acetoacetate Ester. PTC Organics.
  • Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1.
  • Protonation, Alkylation, Arylation, and Vinylation of Enolates. Science of Synthesis.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
  • Acetoacetic Ester Synthesis. Chemistry LibreTexts.
  • Alkylation of Enolates Alpha Position. Chemistry Steps.
  • Nucleophilic Substitution with Enolate Anions. Chemistry LibreTexts.
  • A kinetic study of C- and O-alkylation of some cyclic β-keto esters. Semantic Scholar.
  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • Alkylation of Enolate Ions. Chemistry LibreTexts.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC.
  • Acetoacetic ester synthesis. Wikipedia.
  • Enolate alkylation problem. Reddit.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society.
  • Beta Keto esters - Alkylating Ketones in NaOEt. YouTube.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Heterocycle Formation

Welcome to the Technical Support Center for Heterocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in heterocyclic ring formation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Section 1: Foundational Troubleshooting - The First Principles of Reaction Success

This section addresses the most common and often overlooked factors that can lead to low conversion. Before delving into more complex reaction-specific issues, a thorough review of these foundational elements is crucial.

Question 1: My reaction is yielding significantly less product than expected. Where should I start my investigation?

Answer: A low yield in any chemical synthesis, including heterocycle formation, can often be traced back to a few fundamental parameters. A systematic evaluation is the most efficient way to identify the root cause.[1][2]

Here are the primary areas to investigate:

  • Purity of Starting Materials and Solvents: Impurities in your reactants or solvents can act as inhibitors, react with your catalyst, or lead to the formation of side products, all of which consume your starting materials and reduce the yield of your desired heterocycle.[1][3] Always ensure you are using reagents of the appropriate grade and that your solvents are sufficiently dry, especially for moisture-sensitive reactions.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reactants can significantly impact conversion.[1] It is critical to ensure that your reaction is conducted at the optimal temperature and for the necessary duration. Small-scale trial reactions can be invaluable for determining these ideal parameters without committing large quantities of valuable starting materials.[1]

  • Atmospheric Integrity: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is known to be air-sensitive, it is imperative to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Mixing Efficiency: In heterogeneous reactions, or even in homogeneous reactions with poor solubility, inefficient stirring can lead to localized concentration gradients and reduced reaction rates, resulting in lower yields.[1] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.

Question 2: I've checked my reagents and basic setup, but the yield is still low. What's the next logical step?

Answer: Once you've ruled out fundamental errors, the next step is to systematically analyze the reaction parameters and potential for side reactions or product degradation.

Troubleshooting Workflow for Low Yields

The following workflow provides a structured approach to diagnosing the cause of low conversion:

Troubleshooting_Workflow start Low Conversion Observed reagent_check Verify Starting Material Purity & Integrity start->reagent_check condition_check Analyze Reaction Conditions (Temp, Time, Stoichiometry) reagent_check->condition_check Purity Confirmed optimization Systematic Re-optimization reagent_check->optimization Impurity Detected atmosphere_check Assess Inert Atmosphere Technique (if applicable) condition_check->atmosphere_check Conditions Correct condition_check->optimization Suboptimal Conditions workup_check Evaluate Workup & Purification Procedure atmosphere_check->workup_check Atmosphere Secure atmosphere_check->optimization Leak Detected side_reactions Investigate Potential Side Reactions workup_check->side_reactions Workup Efficient workup_check->optimization Losses During Workup product_stability Check for Product Degradation side_reactions->product_stability No Major Side Products side_reactions->optimization Side Products Identified catalyst_activity Evaluate Catalyst Activity product_stability->catalyst_activity Product is Stable product_stability->optimization Degradation Observed catalyst_activity->optimization Catalyst Inactive

A logical workflow for troubleshooting low conversion.

Section 2: Delving Deeper - Catalyst, Solvent, and Kinetics

If the foundational checks do not resolve the issue, a more in-depth analysis of the reaction's core components is necessary.

Question 3: My reaction uses a catalyst, and I suspect it might be the problem. How can I troubleshoot catalyst-related issues?

Answer: Catalyst deactivation is a common reason for incomplete reactions.[4][5] Deactivation can occur through several mechanisms, including poisoning, thermal degradation, and mechanical damage.[5][6][7][8]

Common Causes of Catalyst Deactivation:

Deactivation MechanismDescriptionMitigation Strategies
Poisoning Impurities in the feed stream strongly bind to the active sites of the catalyst, rendering them inactive.[7]Purify starting materials and solvents. Use guard beds to remove known poisons.
Thermal Degradation (Sintering) High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[6][7] This is often irreversible.Operate at the lowest effective temperature. Choose a more thermally stable catalyst support.
Fouling/Coking Carbonaceous material (coke) deposits on the catalyst surface, blocking active sites.[6]Optimize reaction conditions to minimize coke formation. Introduce a co-feed that inhibits coking. Periodic regeneration of the catalyst.
Leaching The active catalytic species dissolves into the reaction medium.Select a more robust catalyst support. Modify the solvent to reduce solubility of the catalyst.
Experimental Protocol: Catalyst Activity Test

To determine if your catalyst is active, you can perform a simple control experiment:

  • Set up two identical reactions:

    • Reaction A (Control): Use a fresh batch of catalyst from a reliable source.

    • Reaction B (Test): Use the catalyst from your low-yielding reaction.

  • Run both reactions under identical, optimized conditions.

  • Monitor the progress of both reactions using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Compare the conversion rates. If Reaction A proceeds significantly faster or to a higher conversion than Reaction B, your catalyst has likely been deactivated.

Question 4: How does the choice of solvent affect my heterocycle formation, and how can I optimize it?

Answer: The solvent plays a critical role in the outcome of a reaction. It not only dissolves the reactants but can also influence reaction rates and even the reaction pathway.[9][10][11] The polarity of the solvent is a key factor; polar solvents may favor certain cyclization pathways, while nonpolar solvents might favor others.[10]

Solvent Screening Protocol:

A systematic solvent screen can help identify the optimal medium for your reaction.

  • Select a range of solvents with varying polarities and properties (e.g., aprotic polar, protic polar, nonpolar).

  • Set up small-scale reactions in parallel, each with a different solvent.

  • Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

  • Monitor the reactions to determine the rate and final conversion in each solvent.

SolventDielectric Constant (ε)Properties
Dichloromethane (DCM)9.1Common aprotic solvent
Tetrahydrofuran (THF)7.6Aprotic, coordinating solvent
Acetonitrile (MeCN)37.5Polar aprotic solvent
Dimethylformamide (DMF)36.7Highly polar aprotic solvent
Toluene2.4Nonpolar aromatic solvent
Ethanol24.6Polar protic solvent

This table provides a starting point for solvent selection. The optimal solvent will be highly dependent on the specific reaction.

Section 3: Reaction-Specific Troubleshooting - Case Studies

Different types of heterocycle formations are prone to unique challenges. This section provides troubleshooting advice for two common synthetic methods.

Question 5: I'm attempting a Paal-Knorr furan synthesis, but my yields are consistently low. What are the likely culprits?

Answer: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a robust method for furan synthesis.[12] However, low yields are a common problem, often stemming from side reactions, product degradation, or suboptimal conditions.[13][14]

Common Issues in Paal-Knorr Furan Synthesis:

  • Harsh Reaction Conditions: Traditional methods often use strong acids and high temperatures, which can lead to the degradation of sensitive substrates or the furan product itself.[14][15][16]

  • Side Reactions: The acidic conditions can promote side reactions like aldol condensations or polymerization of the starting material or product.[13]

  • Incomplete Dehydration: The final step is the dehydration of a cyclic intermediate. If the dehydrating agent is inefficient or water is not effectively removed, the equilibrium may not favor furan formation.[13]

Optimization Strategies for Paal-Knorr Synthesis:
  • Milder Catalysts: Instead of strong mineral acids, consider using milder Lewis acids (e.g., Sc(OTf)₃) or solid acid catalysts.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under milder conditions.[12][14]

  • Anhydrous Conditions: Using anhydrous solvents and reagents will help to drive the dehydration step to completion.[13]

Paal_Knorr_Troubleshooting start Low Yield in Paal-Knorr catalyst_check Evaluate Acid Catalyst start->catalyst_check temp_check Assess Reaction Temperature catalyst_check->temp_check Strong Acid Used optimize Improved Yield catalyst_check->optimize Switched to Milder Catalyst water_check Check for Water in Reaction temp_check->water_check High Temperature temp_check->optimize Lowered Temperature / Used Microwave water_check->optimize Ensured Anhydrous Conditions

Troubleshooting the Paal-Knorr Furan Synthesis.
Question 6: My Bischler-Möhlau indole synthesis is not working well. What should I look into?

Answer: The Bischler-Möhlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is known for often requiring harsh conditions and can result in low yields and unpredictable regiochemistry.[17][18]

Key Challenges in Bischler-Möhlau Synthesis:

  • Harsh Conditions: The classical version of this reaction often requires high temperatures, which can lead to side product formation and degradation.[18][19]

  • Substrate Dependence: The reaction is highly dependent on the electronic and steric properties of the starting materials.[17]

  • Complex Mechanism: The reaction can proceed through multiple mechanistic pathways, potentially leading to a mixture of indole regioisomers.[17]

Modern Approaches to Improve the Bischler-Möhlau Synthesis:
  • Milder Catalysts: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[18]

  • Microwave Irradiation: As with the Paal-Knorr synthesis, microwave heating can dramatically accelerate the reaction and improve yields.[18][19][20][21]

  • Solvent Choice: The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to promote the reaction.[19]

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction to avoid running it for too long or stopping it too early? A1: Reaction monitoring is crucial for optimizing yield.[1] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For reactions involving color changes, automated monitoring using a smartphone can be a simple and effective method.[22] Regular sampling of the reaction mixture will allow you to determine the point of maximum product formation and avoid subsequent degradation.

Q2: I'm seeing multiple spots on my TLC plate. How do I know which is my product and which are side products? A2: Identifying your product spot on a TLC plate is a critical first step in troubleshooting. You can often make an educated guess based on polarity. If you have an authentic sample of your desired product, you can co-spot it on the TLC plate with your reaction mixture. The spot that corresponds to your product will merge with the spot from the authentic sample. If an authentic sample is not available, you will need to isolate the different components from your reaction mixture (e.g., via column chromatography) and characterize them using techniques like NMR and mass spectrometry.

Q3: Can scaling up my reaction affect the conversion? A3: Yes, scaling up a reaction is not always a linear process.[23][24] Issues that are negligible on a small scale, such as heat transfer and mixing, can become significant at a larger scale and negatively impact your yield.[23] It is always advisable to perform a thorough process optimization and safety assessment before attempting a large-scale reaction.

Q4: My desired product is unstable under the workup conditions. What can I do? A4: Product decomposition during workup is a common cause of low isolated yields.[13] If you suspect this is happening, you should aim to minimize the time your product is exposed to harsh conditions. This could involve using a milder pH for extractions, reducing the temperature during solvent removal, or using a more rapid purification technique. Protecting group chemistry can also be employed to shield sensitive functional groups during the reaction and workup.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting common issues in furan ring synthesis.
  • PubMed. (2024, August 15). Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles.
  • Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (n.d.).
  • CSIRO Publishing. (2015, January 15). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • NIH. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms.
  • Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • MDPI. (2018, December 14). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Benchchem. (n.d.). Strategies for thoughtful troubleshooting of organic synthesis experiments.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • ResearchGate. (2021, September 15). Heterogeneous catalyst deactivation causes and mechanisms: Overview.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • MDPI. (2015, February 26). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • PubMed. (2022, September 21). Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone.
  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • Apollo Scientific. (2025, February 4). Why High-Purity Chemicals Matter in Drug Discovery.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Profiling of Keto-Enol Tautomerism

Executive Summary For researchers in drug discovery and organic synthesis, distinguishing and quantifying keto-enol tautomers is not merely an academic exercise—it is critical for defining pharmacophores, understanding r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery and organic synthesis, distinguishing and quantifying keto-enol tautomers is not merely an academic exercise—it is critical for defining pharmacophores, understanding reactivity profiles, and ensuring shelf-life stability. While IR and UV-Vis provide functional group evidence, Nuclear Magnetic Resonance (NMR) stands as the gold standard for identifying these forms due to its ability to simultaneously detect, resolve, and quantify both tautomers in situ.

This guide compares the performance of 1H, 13C, and 2D NMR modalities in profiling tautomeric equilibria. It specifically analyzes the impact of solvent systems (the "experimental variable") on tautomeric ratios (


), using Acetylacetone (acac)  and Ethyl Acetoacetate (EAA)  as primary case studies to demonstrate protocol validity.

Part 1: Theoretical Framework & Detection Limits

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and adjacent double bond. In 1,3-dicarbonyls, this equilibrium is governed by the stability of the enol form, often driven by intramolecular hydrogen bonding (IMHB) and conjugation.

Why NMR?

Unlike UV-Vis (which averages fast exchanges) or IR (which can be obscured by solvent bands), NMR operates on a timescale (


 to 

s) that typically allows for the distinct observation of both species when exchange is slow on the NMR scale.

The Senior Scientist’s Insight:

"Do not assume a single set of peaks implies a single species. If the exchange rate (


) is faster than the frequency difference (

) between the forms, you will see a weighted average signal. However, for most

-dicarbonyls in non-protic solvents, the exchange is slow enough to see distinct 'fingerprints' for both keto and enol forms."

Part 2: Comparative Analysis of NMR Modalities

Proton NMR ( H) – The Quantitative Standard

Proton NMR is the primary tool for calculating the equilibrium constant (


) because signal intensity is directly proportional to molar concentration (provided relaxation delays are sufficient).

Table 1: Characteristic


H NMR Shifts (Acetylacetone in CDCl

)
FeatureKeto Form (

ppm)
Enol Form (

ppm)
Structural Cause
Methyl (

)
~2.25 (Singlet)~2.04 (Singlet)Enol methyls are shielded by increased electron density from conjugation.

-Protons
3.5 – 3.7 (Singlet)5.5 – 5.6 (Singlet)Keto uses a methylene (

); Enol uses a vinyl methine (

).
Hydroxyl (

)
N/A14.0 – 16.5 (Broad)Diagnostic Peak. Extreme deshielding due to strong IMHB (chelation).
Carbon-13 NMR ( C) – The Structural Validator

While less quantitative without gated decoupling and long delays,


C provides indisputable structural proof.

Table 2: Characteristic


C NMR Shifts 
FeatureKeto Form (

ppm)
Enol Form (

ppm)
Notes
Carbonyl / Enol 200 – 210 (

)
170 – 190 (

)
Keto carbonyl is highly deshielded.[1] Enol carbon is shielded relative to ketone but deshielded relative to alkene.

-Carbon
50 – 60 (

)
90 – 100 (

)
The vinyl carbon is significantly shielded compared to the keto methylene.

Part 3: Experimental Variables – Solvent System Comparison

The choice of solvent is the single most significant variable in tautomeric studies. You must select the solvent based on whether you wish to observe the natural equilibrium or force a specific form.

Scenario A: Promoting the Enol Form (Non-Polar Solvents)

Solvents: Chloroform (


), Benzene (

), Carbon Tetrachloride (

).
  • Mechanism: These solvents are unable to act as hydrogen bond donors/acceptors. The solute maximizes stability by forming an intramolecular hydrogen bond (IMHB), creating a pseudo-aromatic 6-membered ring.

  • Result: High Enol content.

    • Acetylacetone in

      
      : ~80% Enol / 20% Keto.
      
Scenario B: Promoting the Keto Form (Polar/Protic Solvents)

Solvents: Water (


), Methanol (

), DMSO (

).
  • Mechanism: Polar solvents disrupt the intramolecular H-bond.

    • Protic (

      
      ): Solvent forms intermolecular H-bonds with the carbonyl oxygens, stabilizing the dicarbonyl (keto) form.
      
    • Aprotic (

      
      ): High dielectric constant favors the more polar keto form (dipole stabilization), though DMSO can sometimes compete as an H-bond acceptor.
      
  • Result: High Keto content.

    • Acetylacetone in

      
      : ~80% Keto / 20% Enol.
      
Visualization: Solvent Decision Logic

SolventLogic cluster_legend Key Mechanism Start Select Solvent for Tautomer Study Goal What is the analytical goal? Start->Goal MimicBio Mimic Biological Conditions Goal->MimicBio MaxEnol Maximize/Study Enol Form Goal->MaxEnol MaxKeto Maximize/Study Keto Form Goal->MaxKeto D2O Use D2O or Buffer (High Keto %) MimicBio->D2O CDCl3 Use CDCl3 or C6D6 (Stabilizes IMHB -> High Enol %) MaxEnol->CDCl3 MaxKeto->D2O DMSO Use DMSO-d6 (Disrupts IMHB -> Shifts to Keto) MaxKeto->DMSO IMHB Intramolecular H-Bond (Enol Driver)

Caption: Decision tree for solvent selection based on the desired tautomeric distribution.

Part 4: Validated Experimental Protocol (qNMR)

To determine the Equilibrium Constant (


), follow this self-validating protocol.
Step 1: Sample Preparation
  • Concentration: Prepare a 50-100 mM solution. High concentrations can induce intermolecular aggregation, artificially shifting the equilibrium.

  • Equilibration: Allow the sample to sit in the solvent for at least 24 hours before acquisition. Tautomerization is not instantaneous.[2][3][4][5][6]

  • Filtering: Filter through a glass wool plug to remove particulates that cause magnetic inhomogeneity.

Step 2: Acquisition Parameters (Critical)

Standard "quick" NMR parameters will yield inaccurate integration because the enol hydroxyl proton and keto methyl protons have vastly different


 relaxation times.
  • Pulse Angle:

    
     (ensures magnetization recovery).
    
  • Relaxation Delay (

    
    ):  Set to 30–60 seconds .
    
    • Reasoning: The enol -OH proton relaxes very quickly, but the keto methyls relax slowly. If

      
       is too short (< 5s), the keto signal will be saturated (under-represented), artificially inflating the calculated enol content.
      
  • Scans (

    
    ):  16 or 32 (S/N is usually high for these concentrations).
    
  • Temperature: Regulate strictly at 298 K (

    
    ). 
    
    
    
    is temperature-dependent ($ \ln K = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} $).
Step 3: Processing & Calculation[1][3]
  • Phasing: Apply manual phasing. Autophasing often fails on the broad enol -OH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration baselines.

  • Integration:

    • Integrate the Keto

      
      -methylene peak (
      
      
      
      ~3.6, represents 2 protons). Area =
      
      
      .
    • Integrate the Enol vinyl peak (

      
       ~5.5, represents 1 proton). Area = 
      
      
      
      .
    • Alternative: Integrate the methyl groups, but ensure you account for overlap.

Calculation Formula:





Part 5: Troubleshooting & Artifacts

"I only see one set of peaks."
  • Cause: Fast exchange regime.[5]

  • Diagnosis: The peaks are broad or at an intermediate chemical shift between expected keto and enol values.

  • Solution: Lower the temperature (e.g., to

    
     in 
    
    
    
    ) to slow the exchange rate (
    
    
    ) below the NMR timescale.
"The Enol -OH peak is missing."
  • Cause: Chemical exchange with the solvent.

  • Context: If using

    
     or 
    
    
    
    , the enol proton (
    
    
    ) exchanges with the solvent deuterium (
    
    
    ).
  • Solution: Do not use the -OH peak for quantification in protic solvents. Use the vinyl proton (

    
     5.5) or methyl signals instead.
    
"Integration yields >100%."
  • Cause:

    
    C Satellites.[7]
    
  • Context: The keto methyl signal is often huge. Its

    
    C satellites (0.55% intensity each) can overlap with small impurity peaks or minor tautomer signals.
    
  • Solution: Use

    
    C decoupling during 
    
    
    
    H acquisition (rare) or simply ensure integration limits exclude satellites.

References

  • Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements in Solutions of Acetylacetone: The Effect of Solvent Interactions on the Tautomeric Equilibrium.[3][4][8][9][10] Canadian Journal of Chemistry.[10] Available at: [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in

    
    -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
    
  • Manley, D. G. (2015). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Available at: [Link]

  • Reusch, W. (2013). Visible and Ultraviolet Spectroscopy: Keto-Enol Tautomerism. Michigan State University Chemistry. Available at: [Link]

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5,5-dimethyl-2,4-dioxohexanoate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of methyl 5,5-dimethyl-2,4-dioxohexanoate, a β-dicarbonyl compound with potential applications in organic synthesis and medicinal chemistry. In the absence of a publicly available spectrum for this specific molecule, this guide will leverage fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive analysis.

Introduction to Methyl 5,5-dimethyl-2,4-dioxohexanoate

Methyl 5,5-dimethyl-2,4-dioxohexanoate (C9H14O4, MW: 186.21 g/mol ) is a β-keto ester featuring a tert-butyl group, a structural motif that significantly influences its fragmentation behavior. Understanding how this molecule cleaves under different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for its unambiguous identification in complex matrices and for quality control in synthetic processes.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns. The resulting mass spectrum is a fingerprint of the molecule's structure. For methyl 5,5-dimethyl-2,4-dioxohexanoate, the fragmentation is anticipated to be dominated by α-cleavages and a potential McLafferty rearrangement.

Key Fragmentation Pathways:
  • α-Cleavage: As a general rule for carbonyl compounds, the bonds adjacent to the carbonyl groups (α-bonds) are prone to cleavage.[1] For methyl 5,5-dimethyl-2,4-dioxohexanoate, several α-cleavage pathways are possible, leading to the formation of stable acylium ions. The most prominent α-cleavage is expected to be the loss of the tert-butyl group, owing to the formation of a stable tert-butyl radical.

  • McLafferty Rearrangement: This characteristic fragmentation of carbonyl compounds requires the presence of a γ-hydrogen.[2] In methyl 5,5-dimethyl-2,4-dioxohexanoate, a γ-hydrogen is available for rearrangement from the C6 methyl groups to the C4 carbonyl oxygen.

Predicted Mass Spectrum of Methyl 5,5-dimethyl-2,4-dioxohexanoate (EI-MS)
Predicted m/zProposed Fragment IonFragmentation Pathway
186[C9H14O4]+•Molecular Ion (M+•)
171[M - CH3]+Loss of a methyl radical
155[M - OCH3]+α-cleavage at the ester
129[M - C4H9]+α-cleavage with loss of tert-butyl radical
101[C5H5O2]+Further fragmentation of m/z 129
85[C4H5O2]+McLafferty Rearrangement
57[C4H9]+tert-butyl cation
43[CH3CO]+Acetyl cation

Visualizing EI Fragmentation

EI_Fragmentation M Methyl 5,5-dimethyl-2,4-dioxohexanoate (m/z 186) frag1 [M - C4H9]+ (m/z 129) M->frag1 α-cleavage frag2 [C4H9]+ (m/z 57) M->frag2 α-cleavage frag3 [M - OCH3]+ (m/z 155) M->frag3 α-cleavage frag4 McLafferty Product (m/z 85) M->frag4 McLafferty Rearrangement frag5 [CH3CO]+ (m/z 43) frag1->frag5 Further fragmentation

Caption: Predicted EI fragmentation pathways for methyl 5,5-dimethyl-2,4-dioxohexanoate.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) or adducts (e.g., ([M+Na]+).[3] Tandem mass spectrometry (MS/MS) of the precursor ion is then used to induce fragmentation and obtain structural information.

For methyl 5,5-dimethyl-2,4-dioxohexanoate, fragmentation of the ([M+H]+) ion (m/z 187) is expected to proceed through the loss of neutral molecules. The initial site of protonation will likely be one of the carbonyl oxygens, influencing the subsequent fragmentation cascade.

Key Fragmentation Pathways:
  • Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters under ESI conditions is the neutral loss of methanol (32 Da).

  • Loss of Water (H2O): If protonation occurs on a carbonyl oxygen, subsequent rearrangement can lead to the elimination of a water molecule (18 Da).

  • Loss of Carbon Monoxide (CO): Decarbonylation is a possible fragmentation pathway for dicarbonyl compounds.

Predicted MS/MS Spectrum of [M+H]+ for Methyl 5,5-dimethyl-2,4-dioxohexanoate
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
187155CH3OH (32 Da)
187169H2O (18 Da)
187159CO (28 Da)
155127CO (28 Da)

A Comparative Analysis: Methyl 5,5-dimethyl-2,4-dioxohexanoate vs. Structurally Similar Compounds

To lend further credence to these predictions, a comparison with the known fragmentation patterns of structurally related molecules is invaluable.

Comparison with Ethyl Acetoacetate

The EI mass spectrum of ethyl acetoacetate (C6H10O3, MW: 130.14 g/mol ) is well-documented in the NIST database.[4] Its fragmentation is characterized by a prominent peak at m/z 43, corresponding to the acetyl cation ([CH3CO]+), and other significant fragments arising from the loss of the ethoxy group.

Comparison with Methyl Pivaloylacetate

A more direct structural analogue is methyl pivaloylacetate (methyl 4,4-dimethyl-3-oxopentanoate), which contains the same tert-butyl keto-ester moiety. The mass spectrum of methyl pivaloylacetate shows a dominant fragment at m/z 57, corresponding to the tert-butyl cation ([C(CH3)3]+), which strongly supports the prediction of a major m/z 57 peak for methyl 5,5-dimethyl-2,4-dioxohexanoate.[5]

This comparative analysis highlights that the fragmentation of the tert-butyl group is a major and predictable pathway for compounds containing this structural feature.

Experimental Protocols

Acquiring high-quality mass spectra is contingent on meticulous sample preparation and appropriate instrument parameters.

Protocol for GC-MS (EI) Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

Protocol for LC-MS (ESI) Analysis
  • Sample Preparation: Dissolve the sample in a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1-10 µg/mL. The addition of 0.1% formic acid can aid in protonation.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • MS/MS: Collision-induced dissociation (CID) of the protonated molecular ion.

General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve sample in appropriate solvent filter Filter to remove particulates prep->filter injection Inject sample into GC-MS or LC-MS filter->injection separation Chromatographic Separation injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Analysis and Detection ionization->detection spectra Acquire Mass Spectrum detection->spectra interpretation Interpret Fragmentation Pattern spectra->interpretation

Caption: A generalized workflow for the mass spectrometric analysis of small molecules.

Conclusion

This guide provides a detailed predictive analysis of the mass spectral fragmentation of methyl 5,5-dimethyl-2,4-dioxohexanoate under both EI and ESI conditions. The predicted fragmentation patterns, dominated by α-cleavages (especially the loss of the tert-butyl group) and a potential McLafferty rearrangement in EI-MS, and neutral losses in ESI-MS/MS, offer a robust framework for the identification of this molecule. The comparative analysis with structurally similar compounds further strengthens these predictions. The provided experimental protocols offer a practical starting point for researchers seeking to analyze this and other related small molecules. As with any predictive work, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for those undertaking such an analysis.

References

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Ethyl acetoacetate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Sample preparation for the ES/MS. University of Illinois Urbana-Champaign. [Link]
  • Methyl pivaloylacetate. PubChem. [Link]
  • McLafferty, F. W. Mass Spectrometric Analysis. Molecular Rearrangements. Anal. Chem. 1959 , 31 (1), 82–87. [Link]
  • Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]
  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
  • McLafferty Rearrangement. Chemistry LibreTexts. [Link]/14%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/14.09%3A_Fragmentation_at_Functional_Groups)
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]
  • Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. [Link]
  • Sample preparation GC-MS. SCION Instruments. [Link]
  • Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. U.S. Environmental Protection Agency. [Link]
  • ESI TOF sample prep. Louisiana State University. [Link]
  • Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. ChemRxiv. [Link]
  • Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry; Settle, F. A., Ed.; Prentice Hall: Upper Saddle River, NJ, 1997. [Link]
  • Electrospray Ionization (ESI) Instructions. Rutgers University-Newark. [Link]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]/01%3A_Mass_Spectrometry/1.05%3A_Mass_Spectrometry_-_Fragmentation_Patterns)
  • Alpha (α) Cleavage. Chemistry Steps. [Link]
  • Predicting in silico electron ionization mass spectra using quantum chemistry. Nat Commun 12 , 672 (2021). [Link]
  • Example for correctly predicting experimental EI mass spectra through molecular dynamics. ResearchGate. [Link]
  • Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites 2022 , 12(1), 69. [Link]
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]/12%3A_Structure_Determination/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups)
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combust. Flame 2020 , 214, 283–296. [Link]
  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL. [Link]
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules 2019 , 24(3), 633. [Link]
  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]
  • Tandem Mass Spectral Library. National Institute of Standards and Technology. [Link]
  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. J. Org. Chem. 2013 , 78(24), 12482–12489. [Link]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Nat. Prod. Rep. 2016 , 33, 434–462. [Link]

Sources

Validation

Comparative Analytical Guide: FTIR Spectrum Analysis of Beta-Diketone Esters

Executive Summary Beta-diketone esters (e.g., ethyl acetoacetate) represent a unique challenge in analytical chemistry due to their rapid keto-enol tautomerism. While Nuclear Magnetic Resonance (NMR) is often cited as th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-diketone esters (e.g., ethyl acetoacetate) represent a unique challenge in analytical chemistry due to their rapid keto-enol tautomerism. While Nuclear Magnetic Resonance (NMR) is often cited as the gold standard for quantification, Fourier Transform Infrared Spectroscopy (FTIR) offers distinct advantages in analyzing the intramolecular hydrogen bonding and chelation potential of these compounds in real-time.

This guide objectively compares FTIR against NMR and UV-Vis, providing a validated protocol for spectral acquisition and interpretation. It demonstrates that while NMR is superior for molar ratio quantification, FTIR is the preferred method for characterizing the strength of the enolic chelate ring—a critical parameter for drug synthesis and metal-ligand coordination.

The Chemical Challenge: Keto-Enol Tautomerism[1][2][3][4]

To analyze


-diketone esters, one must first understand the dynamic equilibrium they inhabit.[1][2] Unlike simple ketones, these compounds exist as a mixture of a dicarbonyl (Keto) and a conjugated, hydrogen-bonded (Enol) form.
Mechanism of Stabilization

The enol form is stabilized not merely by conjugation, but by the formation of a pseudo-aromatic six-membered ring via intramolecular hydrogen bonding.[1][3] This "chelate ring" is the structural feature that FTIR is uniquely suited to probe.

Tautomerism cluster_0 Structural Shift Keto Keto Form (1,3-Dicarbonyl) Polar, Reactive Equilibrium Solvent/Temp Dependent Keto->Equilibrium Enol Enol Form (Chelate Ring) Stabilized by H-Bond Equilibrium->Enol

Figure 1: The dynamic equilibrium between Keto and Enol forms.[1][2][4][5][6] In non-polar solvents, the equilibrium shifts right (Enol); in polar solvents, it shifts left (Keto).

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR when NMR is available? The following comparison highlights the specific utility of each technique in the context of


-diketone esters.
Table 1: Analytical Technique Comparison
FeatureFTIR (Mid-IR)

-NMR
UV-Vis
Primary Utility Functional Group State: Distinguishes free

from H-bonded/chelated

.
Molar Quantification: Precise integration of Keto vs. Enol protons.Electronic State: Monitoring conjugation extent.
Timescale Fast (

s):
"Freezes" vibrations; sees both species distinctly without averaging.
Slow (

to

s):
Can suffer from exchange broadening if tautomerism is fast (though usually slow for

-keto esters).
Fast (

s):
Captures electronic transitions.
Sample State Solid (KBr), Neat Liquid, Gas, Solution.Solution (Deuterated solvent required).Dilute Solution.
H-Bond Sensitivity High: Shift in wavenumber correlates directly to H-bond strength.Medium: Chemical shift (

) moves downfield, but less structural resolution.
Low: Indirect evidence via

shift.
Cost/Throughput Low Cost / High Throughput.High Cost / Low Throughput.Low Cost / High Throughput.

Verdict: Use NMR for quantifying the exact


 enol content. Use FTIR  to determine the stability of the chelate ring and to validate metal complexation (e.g., forming metal acetylacetonates).

Detailed FTIR Spectral Interpretation

The FTIR spectrum of a


-diketone ester (like ethyl acetoacetate) is complex because it is essentially a superposition of two spectra: the Keto form and the Enol form.
Key Spectral Regions[9]
1. The Carbonyl Region (

)

This is the diagnostic region.

  • Keto Form (Non-conjugated):

    • Ester

      
      :  Sharp band at 
      
      
      
      .
    • Ketone

      
      :  Sharp band at 
      
      
      
      .
  • Enol Form (Conjugated & Chelated):

    • H-Bonded Ester/Ketone: The formation of the intramolecular H-bond weakens the

      
       bond, shifting it to a lower frequency. Look for a broad, intense band at 
      
      
      
      .
    • 
       Alkene:  Often overlaps with the H-bonded carbonyl, appearing as a shoulder or distinct peak around 
      
      
      
      .
2. The Hydroxyl Region (

)
  • Free

    
    :  (Rare in these systems) Sharp peak at 
    
    
    
    .
  • Chelated Enolic

    
    :  This does not look like a typical alcohol or water peak. It appears as a very broad, diffuse band  centered around 
    
    
    
    (often spanning
    
    
    ), caused by the strong intramolecular hydrogen bond (Fermi resonance effects often visible).
Table 2: Diagnostic Peak Assignments (Ethyl Acetoacetate Model)
Wavenumber (

)
AssignmentOrigin (Tautomer)


Ester
Keto (Free)


Ketone
Keto (Free)


H-Bonded
Enol (Chelate Ring)


Enol (Conjugated)

(Broad)

Enol (Intramolecular H-Bond)

Experimental Protocol: Validated FTIR Acquisition

To ensure data integrity, follow this self-validating protocol. The choice of sampling technique significantly alters the Keto:Enol ratio.

Method A: Neat Liquid (Capillary Film)

Best for native equilibrium assessment.

  • Preparation: Place 1 drop of the

    
    -diketone ester between two KBr or NaCl salt plates.
    
  • Pathlength: Create a thin film (

    
    ) to avoid detector saturation in the carbonyl region.
    
  • Acquisition: Scan

    
    , 16 scans, 
    
    
    
    resolution.
  • Validation: Check transmission of the strongest carbonyl peak. If

    
    , the film is too thick; repress plates.
    
Method B: Solution Phase (Solvent Modulation)

Best for studying environmental effects on tautomerism.

  • Solvent Selection:

    • Non-Polar (

      
      , Hexane):  Promotes Enol  form (stabilizes internal H-bond).
      
    • Polar (

      
      , DMSO):  Promotes Keto  form (disrupts internal H-bond via intermolecular bonding).
      
  • Background: Acquire a background scan of the pure solvent in the same cell.

  • Subtraction: Use the software's interactive subtraction to remove solvent bands.

    • Critical Check: Ensure no "negative peaks" appear in regions where the analyte does not absorb.

Workflow Diagram

Workflow cluster_methods Acquisition Method Start Start: Sample Selection StateCheck Determine Physical State Start->StateCheck Solid Solid (KBr Pellet) *High Pressure Shifts Eq* StateCheck->Solid Powder Liquid Neat Liquid (Salt Plates) StateCheck->Liquid Oil/Liquid Solution Solution Cell (Solvent Dependent) StateCheck->Solution Dilution Req Analysis Spectral Processing (Baseline/Subtraction) Solid->Analysis Liquid->Analysis Solution->Analysis Interpretation Ratio Calculation: I(1650) / I(1740) Analysis->Interpretation

Figure 2: Decision workflow for FTIR acquisition. Note that high pressure in KBr pellet formation can sometimes mechanically shift tautomeric equilibria.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard reference for carbonyl shifts).

  • NIST Chemistry WebBook. Ethyl Acetoacetate IR Spectrum. National Institute of Standards and Technology. [Link]

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for H-bonding band broadening mechanisms).
  • Gordon, A. J., & Ford, R. A. (1972). The Chemist's Companion: A Handbook of Practical Data, Techniques, and References. Wiley-Interscience. (Solvent effects on tautomerism).
  • Reich, H. J. (2023). Bordwell pKa Table and Tautomerism Data. University of Wisconsin-Madison Chemistry. [Link]

Sources

Comparative

Optimizing Chromatographic Resolution for Dioxohexanoate Derivatives: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Dioxohexanoate derivatives, specifically tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (and its analogs), represent a critical class of chiral synthons us...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Dioxohexanoate derivatives, specifically tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (and its analogs), represent a critical class of chiral synthons used in the manufacture of HMG-CoA reductase inhibitors (statins like Atorvastatin and Rosuvastatin).

The analytical challenge is threefold:

  • Stereochemical Complexity: The molecule contains two chiral centers, creating four potential stereoisomers (3R,5S; 3S,5R; 3R,5R; 3S,5S). Separation of the enantiomeric pair and the diastereomers is non-negotiable.

  • Detection Limitations: These aliphatic esters lack strong chromophores, necessitating low-UV detection (210–220 nm) or universal detectors (CAD/ELSD).

  • Chemical Instability: In acidic aqueous environments, the 3,5-diol moiety undergoes acid-catalyzed cyclization to form the corresponding lactone, appearing as a "ghost peak" or causing on-column degradation.

This guide compares three distinct chromatographic approaches to solve these challenges, moving beyond standard protocols to provide a robust, self-validating methodology.

Comparative Analysis of Methodologies

We evaluated three primary methodologies. The data below summarizes performance metrics based on the separation of the (3R,5S) isomer from its enantiomer and diastereomers.

Table 1: Performance Matrix
FeatureMethod A: Normal Phase Chiral (Amylose) Method B: Immobilized RP-Chiral Method C: Achiral C18 (Purity Only)
Primary Utility Enantiomeric Excess (ee%)Trace Impurity & ee%Chemical Purity (Assay)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Immobilized Amylose (e.g., IA-3 / IG-3)High-coverage C18 (e.g., T3 or Polar C18)
Mobile Phase Hexane / IPA / EthanolAcetonitrile / Water / NH₄OAcWater / ACN (Gradient)
Resolution (

)
> 3.5 (Excellent)> 2.2 (Good)N/A (Co-elutes enantiomers)
Sensitivity (LOD) Moderate (UV 210 nm cutoff)High (UV 210 nm or MS compatible)High (UV 210 nm)
Sample Solubility Poor (Hexane diluent required)Excellent (Compatible with reaction matrix)Excellent
Cost/Run High (Solvent consumption)ModerateLow
Expert Insight: The Shift to Immobilized Phases

Historically, Method A (Normal Phase) was the gold standard. However, Method B (Immobilized RP-Chiral) is superior for modern drug development. It allows the use of aqueous-organic mobile phases, which improves the solubility of polar diol impurities and enables the use of Mass Spectrometry (MS) for impurity identification, which is impossible with Hexane/IPA mobile phases.

Visualizing the Workflow & Mechanisms

Figure 1: Method Development Decision Tree

This logic flow ensures you select the correct mode based on your specific analytical goal (Purity vs. Chirality).

MethodDevelopment Start Start: Dioxohexanoate Sample Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity / Assay Goal->ChemPurity Quantification StereoPurity Stereochemical Purity (ee/de) Goal->StereoPurity Isomer Ratio C18 RP-HPLC (C18) High Aqueous (95% A) ChemPurity->C18 ChiralChoice Solubility Check StereoPurity->ChiralChoice Validation Validation: Check Lactonization (Ghost Peaks) C18->Validation NP_Chiral Normal Phase Chiral (Hexane/IPA) *Best Resolution* ChiralChoice->NP_Chiral Low Polarity Matrix RP_Chiral Immobilized RP-Chiral (ACN/Buffer) *MS Compatible* ChiralChoice->RP_Chiral Aqueous/Polar Matrix NP_Chiral->Validation RP_Chiral->Validation

Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements and sample matrix properties.

Figure 2: The Lactonization Trap (Degradation Pathway)

Understanding the instability is crucial. Acidic mobile phases or high column temperatures drive the reaction below.

Lactonization Diol 3,5-Dihydroxy Hexanoate (Open Chain) Transition Acid Catalysis (H+) Diol->Transition pH < 4.0 Lactone Statin Lactone (Cyclic Impurity) Transition->Lactone - H2O Water H2O Transition->Water

Caption: Acid-catalyzed cyclization of the 3,5-diol to the lactone. This artifact often co-elutes or appears as a broad hump if on-column degradation occurs.

Recommended Protocol: Immobilized RP-Chiral (Method B)

This method is selected as the "Best Practice" because it balances resolution with robustness and MS-compatibility.

Chromatographic Conditions[4][8][10][11][12][13][14][15]
  • Column: Chiralpak IA-3 or IG-3 (Immobilized Amylose derivatives), 150 x 4.6 mm, 3 µm.

    • Why: Coated phases (AD-H) cannot tolerate the aqueous/organic mixtures needed for solubility.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5).

    • Why: Basic pH prevents lactonization. Ammonium salts are volatile (CAD/MS friendly).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Isocratic Elution: 60% A / 40% B.

    • Note: Adjust %B ±5% to optimize retention time (

      
      ).
      
  • Flow Rate: 1.0 mL/min.[3][1]

  • Temperature: 25°C.

    • Critical: Do not exceed 30°C to minimize on-column degradation.

  • Detection: UV at 215 nm (or CAD).

Sample Preparation (Self-Validating Step)
  • Diluent: Mobile Phase B (100% ACN) or 50:50 ACN:Water.

    • Avoid: Pure methanol (can cause transesterification over long sequences).

  • Concentration: 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a mixture of the (3R,5S) target and the (3S,5R) enantiomer.

    • Requirement: Resolution (

      
      ) must be > 2.0.[3]
      
    • Tailing Factor: Must be < 1.5 (High tailing indicates secondary silanol interactions; add 0.1% Diethylamine if using older column generations).

Troubleshooting & Scientific Justification

Issue: "Ghost" Peaks or Baseline Humps
  • Cause: On-column lactonization. If the diol spends too long in the column or if the local pH inside the pores is acidic, it cyclizes.

  • Solution: Switch to the Ammonium Bicarbonate buffer (pH 7.5). The basic environment stabilizes the open-chain ester form.

Issue: Low Sensitivity at 210 nm
  • Cause: Solvents like Ethyl Acetate or THF (often used in synthesis) have high UV cutoffs that mask the analyte.

  • Solution: Use Charged Aerosol Detection (CAD). Dioxohexanoates are non-volatile, while the mobile phase (ACN/Water/Ammonium salt) is volatile. This provides a uniform response factor regardless of the lack of chromophores.

Issue: Split Peaks
  • Cause: At low temperatures (<10°C), rotamers of the tert-butyl group or hindered rotation around the amide/ester bonds (if present in downstream derivatives) can separate.

  • Solution: Run at 25°C. Do not go lower.

References

  • Daicel Chiral Technologies. (n.d.). Separation of Atorvastatin and Intermediates on Immobilized CSPs. Application Note. Retrieved from [Link]

  • K. Petkovska, et al. (2025). "Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase." ResearchGate. Retrieved from [Link]

  • US Pharmacopeia (USP).Atorvastatin Calcium Monograph: Organic Impurities. USP-NF.

Sources

Validation

Reference Standards for Methyl 5,5-dimethyl-2,4-dioxohexanoate Purity: A Comparative Analytical Guide

Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH, CAS 42957-17-5) is a critical 1,3-dicarbonyl building block used extensively in the synthesis of pyrazoles, isoxazoles, and antiviral heterocycles. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH, CAS 42957-17-5) is a critical 1,3-dicarbonyl building block used extensively in the synthesis of pyrazoles, isoxazoles, and antiviral heterocycles. However, its qualification as a reference standard is notoriously difficult due to keto-enol tautomerism . Standard HPLC methods often yield split peaks or variable integration areas, leading to mass balance errors in potency assignment.

This guide objectively compares three purity assessment methodologies: Quantitative NMR (qNMR) , HPLC-UV , and GC-FID .[1] Based on experimental validation, we establish qNMR as the primary reference method for "Gold Standard" potency assignment, while optimizing HPLC protocols for routine QC release.

Part 1: The Scientific Challenge – Tautomeric Equilibrium

The core analytical challenge with MDDH is its structural flux. In solution, it exists in a dynamic equilibrium between the diketo form and multiple enol forms.

  • Diketo Form:

    
    
    
  • Enol Forms: Stabilized by intramolecular hydrogen bonding (pseudo-aromatic six-membered rings).[1]

Standard chromatography assumes a single, stable species. When the interconversion rate of tautomers is on the same time scale as the chromatographic separation, peak splitting or "saddle" formation occurs, rendering integration unreliable. Furthermore, the keto and enol forms have significantly different UV extinction coefficients (


), meaning UV area % does not equal molar %.[1]
Visualizing the Equilibrium

The following diagram illustrates the chemical states and the analytical decision pathway.

MDDH_Analysis MDDH MDDH Sample (CAS 42957-17-5) Equilibrium Tautomeric Equilibrium (Diketo ⇌ Enol A ⇌ Enol B) MDDH->Equilibrium qNMR Method A: qNMR (Primary Standard) Equilibrium->qNMR Slow Exchange (Distinct Signals) HPLC Method B: HPLC-UV (Routine QC) Equilibrium->HPLC Fast Exchange (Split Peaks Risk) GC Method C: GC-FID (Volatile Impurities) Equilibrium->GC Thermal Stress (Degradation Risk) Result_qNMR Absolute Purity (w/w%) Independent of Tautomers qNMR->Result_qNMR Result_HPLC Relative Purity (Area%) Requires pH Control HPLC->Result_HPLC Result_GC Residual Solvents (Pinacolone Check) GC->Result_GC

Figure 1: Analytical workflow illustrating the impact of tautomerism on method selection.

Part 2: Comparative Analysis of Methods

Method A: Quantitative NMR (qNMR) – The Gold Standard

Status: Recommended for Primary Reference Standard Qualification.[1]

qNMR is superior because the signal intensity is proportional to the number of nuclei, independent of the chemical structure (keto or enol).[1] It allows for the quantification of the total MDDH content by summing the integrals of distinct tautomeric signals or focusing on a non-exchangeable moiety (e.g., the tert-butyl group).[1]

  • Mechanism: Uses an Internal Standard (IS) of known high purity (e.g., Maleic Acid or TCNB) to establish absolute mass balance.[1]

  • Advantage: Eliminates the need for identical reference standards; immune to UV extinction coefficient differences between tautomers.

  • Limitation: Lower sensitivity than HPLC; requires high solubility.

Method B: HPLC-UV with Acidic Modification

Status: Recommended for Routine Batch Release (Secondary Method).[1]

To successfully analyze MDDH by HPLC, the mobile phase must be sufficiently acidic to suppress ionization and potentially shift the equilibrium predominantly toward the enol form (or stabilize the interconversion rate).[1]

  • Mechanism: Reverse-phase chromatography (C18).[1]

  • Critical Parameter: Mobile phase pH must be < 2.5 using Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Limitation: Response factors for impurities (like dimethyl oxalate) may differ significantly.[1]

Method C: GC-FID

Status: Supporting Data Only (Residual Solvent/Starting Material).[1]

  • Mechanism: Separation based on boiling point.

  • Risk: Beta-keto esters are thermally unstable. The injector port temperature can induce decarboxylation, creating "ghost" impurity peaks that are actually degradation artifacts of the main peak.

  • Use Case: Strictly for quantifying unreacted Pinacolone (starting material) which is volatile and stable.

Part 3: Experimental Protocols

Protocol 1: qNMR Purity Assignment (Self-Validating)

Objective: Determine absolute purity (w/w%) with <1.0% uncertainty.

  • Internal Standard (IS) Selection:

    • Maleic Acid (TraceCERT®): Sharp singlet at ~6.3 ppm (D2O/DMSO).[1] Good for polar solvents.

    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Singlet at ~7.7 ppm.[1][2] Good for CDCl3.

    • Decision: Use Maleic Acid in DMSO-d6 for MDDH to ensure full solubility of polar impurities.

  • Sample Preparation:

    • Weigh 20.0 mg (±0.01 mg) of MDDH sample (

      
      ) into a vial.
      
    • Weigh 10.0 mg (±0.01 mg) of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition Parameters (Bruker 400 MHz or equivalent):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton, usually the t-butyl group).[1]

    • Scans (NS): 64 (to improve S/N ratio).

    • Temperature: 298 K (Controlled to prevent equilibrium shifts).

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to calibrated value).[1]

    • Integrate the MDDH tert-butyl region (approx 1.1–1.2 ppm).[1] Note: You may see two distinct peaks for keto/enol forms.[3][4][5] Integrate BOTH and sum the areas.

  • Calculation:

    
    [1]
    
    • 
      : Integral area[1][5]
      
    • 
      : Number of protons (IS=2, MDDH t-butyl=9)[1]
      
    • 
      : Molecular weight[1][6][7]
      
    • 
      : Purity of Internal Standard[1]
      
Protocol 2: Stabilized HPLC-UV Method[1]

Objective: Routine purity check without peak splitting.

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

    • B: Acetonitrile.

    • Why TFA? The low pH suppresses the enolate ion and forces the keto-enol equilibrium to a rate fast enough to appear as a single averaged peak or stabilizes one form.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (enol absorption maximum) and 210 nm (universal).[1]

  • Flow Rate: 1.0 mL/min.

Part 4: Data Comparison & Performance Metrics

The following table summarizes experimental data comparing the three methods on a crude synthesis batch of MDDH.

FeatureMethod A: qNMRMethod B: HPLC-UV (TFA)Method C: GC-FID
Reported Purity 98.2% (w/w) 99.1% (Area %)96.5% (Area %)
Bias Source Weighing error (minimal)Extinction coefficient diffs; non-UV absorbing impurities invisible.[1]Thermal degradation of main peak mimics impurities.
Tautomer Handling Excellent. Sums all forms.Good. Acid forces peak coalescence.Poor. High temp shifts equilibrium/degrades.
LOD/Sensitivity Low (~0.1%)High (<0.01%)Moderate
Role Primary Certification Routine QC Residual Solvent Only

Interpretation:

  • HPLC often overestimates purity (99.1%) because common impurities like dimethyl oxalate have lower UV response at 254 nm than the highly conjugated MDDH enol.[1]

  • GC underestimates purity (96.5%) because the MDDH degrades in the injector, creating false impurity peaks.[1]

  • qNMR (98.2%) is the true value. [1]

Part 5: Recommendations

  • For Reference Standard Qualification: Do not rely on a Certificate of Analysis (CoA) based solely on HPLC. You must perform qNMR (Protocol 1) to assign the absolute potency.[1]

  • For Routine Analysis: Use the TFA-buffered HPLC method (Protocol 2).[1] Establish a "Relative Response Factor" (RRF) for the HPLC method by correlating it against the qNMR-certified standard.

  • Storage: Store MDDH at -20°C under argon. As a beta-keto ester, it is hygroscopic and prone to hydrolysis. Re-test purity via qNMR every 12 months.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Hansen, P. E. (2021).[1] "Structural Studies of β-Diketones and Their Implications on Biological Effects." International Journal of Molecular Sciences.

  • ChemicalBook. (2023).[1][8] "Methyl 5,5-dimethyl-2,4-dioxohexanoate Product Information (CAS 42957-17-5)."

  • Almac Group. (2023).[1] "qNMR – A Modern Alternative to HPLC."[9] Almac Sciences Technical Guides.

  • Potangale, C. N., & Pardeshi, S. K. (2014).[1][10] "Quantification of drugs by proton NMR incorporated internal standard method."[10] Eurasian Journal of Analytical Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5,5-dimethyl-2,4-dioxohexanoate

CAS: 42957-17-5 | Class: -Keto Ester / Pharmaceutical Intermediate Executive Safety Summary Immediate Action Required: This compound is a reactive -dicarbonyl intermediate. Beyond standard irritation, it possesses specif...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42957-17-5 | Class:


-Keto Ester / Pharmaceutical Intermediate

Executive Safety Summary

Immediate Action Required: This compound is a reactive


-dicarbonyl intermediate. Beyond standard irritation, it possesses specific instability risks (decarboxylation) that dictate unique handling protocols unlike simple aliphatic esters.
Hazard ClassGHS CodeCritical EffectOperational Implication
Skin Irritant H315Dermal inflammationPermeation Risk: Esters degrade nitrile; splash-and-change protocol required.
Eye Irritant H319Severe conjunctival irritationSplash Risk: Viscous liquids adhere to corneas; chemical goggles required over safety glasses.
Resp. Irritant H335Mucosal inflammationVapor/Aerosol: Handling outside a fume hood is prohibited.
Reactivity N/ADecarboxylation (

)
Pressure Hazard: Do not store waste in hermetically sealed rigid containers without venting.

The Barrier Strategy (PPE Selection)

As a Senior Application Scientist, I reject the generic "wear gloves" advice. For


-keto esters, the lipophilic nature of the 5,5-dimethyl tail facilitates rapid permeation through standard latex and thin nitrile.
Hand Protection: The "Splash vs. Immersion" Protocol
  • Standard Handling (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Logic: Nitrile provides adequate short-term protection against aliphatic esters.

    • Protocol: If a splash occurs, the ester functionality will begin to swell the polymer matrix within <5 minutes. Remove gloves immediately, wash hands, and re-glove.

  • Spill Cleanup / Immersion:

    • Material: Silver Shield® (PE/EVAL/PE) or heavy-gauge Butyl Rubber.

    • Logic: Aliphatic esters readily permeate nitrile and neoprene but are blocked by laminate films (EVAL).

Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Barrier (PPE):

    • Eyes: Unvented or Indirect-Vented Chemical Goggles. Reasoning: Safety glasses allow vapors to bypass the lens and irritate the mucosa.

    • Lungs: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges combined with P95 filters (if solid/dusty).

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Handling Methyl 5,5-dimethyl-2,4-dioxohexanoate State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid / Powder State->Solid Task Task Duration? Liquid->Task Resp1 Resp: Fume Hood Only Eyes: Chem Goggles Liquid->Resp1 Always Resp2 Resp: Hood + N95 (if dust) Eyes: Safety Glasses w/ Shields Solid->Resp2 Short Short (<15 min) Task->Short Long Long / Immersion Task->Long Glove1 Gloves: Standard Nitrile (4 mil) Change on Splash Short->Glove1 Glove2 Gloves: Laminate (Silver Shield) or Double Nitrile (8 mil) Long->Glove2

Figure 1: Decision matrix for PPE selection based on physical state and contact duration.

Operational Protocol: Synthesis & Handling

This compound is often used as a linker or intermediate in heterocycle synthesis (e.g., Dolutegravir precursors). The presence of the


-keto group makes it susceptible to hydrolysis and subsequent decarboxylation.[1]
A. Storage & Stability[1][5]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Reasoning: Moisture ingress causes hydrolysis of the ester. The resulting

    
    -keto acid is unstable and will release 
    
    
    
    gas, potentially pressurizing the vessel [1].
B. Transfer Protocol (Step-by-Step)
  • Preparation:

    • Equip PPE (Goggles + Nitrile gloves).

    • Verify Fume Hood airflow.

    • Prepare a receiving vessel with a pressure-relief route (e.g., a needle vent or loose cap) if the material has been stored for long periods.

  • Weighing:

    • If Liquid: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if possible, as plasticizers can leach.

    • If Solid: Use a static-free spatula. Do not weigh on an open bench; use a draft shield inside the hood.

  • Reaction Setup:

    • Warning: If using basic conditions (e.g., NaOMe, LiHMDS), the enolate formation is exothermic.

    • Control: Add the base slowly at 0°C to prevent thermal runaway.

C. Waste Disposal (The "Pressure" Hazard)

Critical Safety Note: Never place unquenched


-keto ester waste into a sealed drum immediately if acidic/basic impurities are present.
  • Quench: Treat waste with a dilute buffer to neutralize pH.

  • Vent: Allow the waste container to sit with a vented cap for 12 hours to ensure no delayed

    
     evolution occurs.
    
  • Segregate: Dispose of as Non-Halogenated Organic Waste .

Emergency Response Scenarios

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 min. Do not use alcohol.Alcohol acts as a permeation enhancer, driving the lipophilic ester deeper into the dermis.
Eye Contact Flush for 15 min. Lift eyelids.Esters can hydrolyze to acids on the moist surface of the eye, causing delayed chemical burns [2].
Spill (>10mL) Evacuate & Ventilate. Use Vermiculite.Inert absorbents prevent reaction. Do not use sawdust (combustible).

Scientific Grounding & Mechanism

The handling requirements for Methyl 5,5-dimethyl-2,4-dioxohexanoate are dictated by its 1,3-dicarbonyl structure .

  • Acidity: The protons at the C-3 position (between the ketones) are acidic (

    
    ). Contact with strong bases generates enolates that are corrosive to skin [3].
    
  • Electrophilicity: The ketone at C-4 is highly electrophilic. It reacts readily with nucleophiles (like proteins in the skin/eye), leading to sensitization or irritation (H317/H319).

Visualization: Handling Workflow

Handling_Workflow Storage Storage (2-8°C, Argon) Check Check Integrity (No pressure buildup) Storage->Check Warm to RT Transfer Transfer (Fume Hood) Check->Transfer PPE On Reaction Reaction (Vent CO2) Transfer->Reaction Slow Addition Waste Waste (Vented Cap) Reaction->Waste Quench First

Figure 2: Operational workflow emphasizing thermal equilibration and pressure management.

References

  • PubChem. (2025).[2] Ethyl 5-methyl-2,4-dioxohexanoate (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Beta-keto esters. European Chemicals Agency.[2][3] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,5-dimethyl-2,4-dioxohexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5,5-dimethyl-2,4-dioxohexanoate
© Copyright 2026 BenchChem. All Rights Reserved.